molecular formula C6H14ClNO B1382850 2-Amino-3-cyclopropylpropan-1-ol hydrochloride CAS No. 1379954-21-8

2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Cat. No.: B1382850
CAS No.: 1379954-21-8
M. Wt: 151.63 g/mol
InChI Key: BHZXSPOSGQUALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-cyclopropylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-cyclopropylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-cyclopropylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXSPOSGQUALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379954-21-8
Record name 2-amino-3-cyclopropylpropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Safe Handling of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropyl group, makes it a valuable building block for synthesizing complex molecular architectures. As with any novel or specialized reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a research environment.

Hazard Identification and Risk Analysis

Based on available safety data for analogous amino alcohol compounds, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is classified as a hazardous substance. The primary risks are associated with its corrosive nature.

GHS Hazard Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Category 1. Causes serious eye damage.[1][2]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2]

The hydrochloride salt form is typically a solid powder. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting. The fine particulate nature of the solid can lead to easy aerosolization, making respiratory protection a key consideration.

Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at its source, minimizing the potential for operator exposure.

  • Chemical Fume Hood: All handling of solid 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, including weighing and transferring, must be conducted within a certified chemical fume hood.[3][4] This prevents the inhalation of aerosolized dust.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of an exposure.[3]

Personal Protective Equipment (PPE): The Operator's Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes and airborne particles.[2] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for any signs of degradation or perforation before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contamination.[2]

  • Body Protection: A full-length laboratory coat is required. For procedures with a higher risk of splashes or significant dust generation, a chemically resistant apron or a complete protective suit should be worn.[2]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH (or equivalent) approved respirator with appropriate particulate filters (e.g., N95) should be used.

Detailed Experimental Workflow: Safe Weighing and Solution Preparation

This section details a self-validating protocol for the safe handling of the compound during a common laboratory task. The causality for each step is explained to reinforce safe practices.

Objective: To accurately weigh 100 mg of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and prepare a 10 mg/mL stock solution in an appropriate solvent.

Methodology:

  • Preparation (Pre-Operational Checks):

    • Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year.

    • Assemble all Materials: Before introducing the chemical, gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don Appropriate PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing the Compound:

    • Tare the Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.

    • Transfer the Solid: Slowly and carefully open the reagent bottle. Using a clean spatula, transfer a small amount of the solid onto the weigh paper. Avoid any sudden movements that could create dust. Keep the reagent bottle as close to the weigh paper as feasible to minimize the travel distance of the powder.

    • Close the Container: Immediately and securely close the main reagent bottle to prevent moisture absorption and accidental spills.[2]

  • Solution Preparation:

    • Transfer to Vial: Carefully fold the weigh paper and transfer the weighed solid into a pre-labeled glass vial.

    • Add Solvent: Using a pipette, add the desired volume of solvent to the vial.

    • Dissolution: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Cleanup and Waste Disposal:

    • Decontaminate Tools: Wipe the spatula and any other contaminated surfaces with a damp cloth or towel.

    • Dispose of Waste: Dispose of the used weigh paper, gloves, and any other contaminated disposable materials in a designated hazardous waste container.[2] Do not let the product enter drains.[2]

    • Final Wash: After completing the procedure and removing PPE, thoroughly wash hands and forearms with soap and water.[1][2]

Data Presentation and Visualization

Table 1: Physicochemical and Hazard Summary
PropertyValue/InformationSource
Molecular Formula C₆H₁₃NO · HCl[5]
Appearance Solid (Anticipated)N/A
Primary Hazards Causes severe skin burns and eye damage.[1][2][1][2]
Incompatible Materials Strong oxidizing agents, Acids, Metals.[6]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][2][4][1][2][4]
Diagram 1: Experimental Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_weigh 2. Weighing cluster_solution 3. Solution Preparation cluster_cleanup 4. Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 weigh1 Tare Balance with Weigh Paper prep3->weigh1 Proceed to Weighing weigh2 Carefully Transfer Solid weigh1->weigh2 weigh3 Securely Close Reagent Bottle weigh2->weigh3 sol1 Transfer Solid to Vial weigh3->sol1 Proceed to Solution Prep sol2 Add Solvent sol1->sol2 sol3 Cap and Mix sol2->sol3 clean1 Decontaminate Tools sol3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for weighing and dissolving the solid reagent.

Emergency Procedures: A Validating Response System

In the event of an emergency, a structured and rehearsed response is critical.

Personal Exposure
  • Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains or waterways.[2]

  • Clean-up: Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2][4] Collect the material into a suitable, labeled container for hazardous waste disposal.[2]

Diagram 2: Spill Response Protocol

G cluster_immediate cluster_cleanup spill Spill Detected evacuate Evacuate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Full PPE alert->ppe contain Contain Spill with Inert Material ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response workflow for a chemical spill.

References

  • OT-0899 - Safety Data Sheet. (2023, January 2). Supplier Data.
  • SAFETY DATA SHEET. (2009, November 17). Supplier Data.
  • 2-Propanol, 1-amino-: Human health tier II assessment. (2013, September 12). Australian Government Department of Health. Retrieved from a government chemical assessment report.
  • SAFETY DATA SHEET. (2012, February 27). Fisher Scientific.
  • 2-amino-3-cyclopropylpropan-1-ol hydrochloride. PubChem. Retrieved from [Link]

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Assessment of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential therapeutic is its solubility. Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately resulting in suboptimal therapeutic outcomes.[3]

This guide provides a comprehensive technical framework for the systematic evaluation of the solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride . As a novel compound, publicly available solubility data is scarce.[4] Therefore, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility profile of this and other similar molecules. We will delve into the theoretical underpinnings of solubility, present a rigorous experimental protocol for its determination, and provide a framework for the accurate analysis and interpretation of the resulting data. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure the generation of reliable and reproducible results, a cornerstone of sound scientific practice.

Physicochemical Properties of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

A thorough understanding of a compound's intrinsic properties is paramount before embarking on any experimental investigation. The chemical structure of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, with its amine and hydroxyl functional groups, suggests a degree of polarity that will influence its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C6H14ClNO[4]
Molecular Weight 151.63 g/mol [4]
Chemical Structure

PubChem
Predicted XlogP 0.1[4]

The predicted XlogP value of 0.1 suggests that 2-Amino-3-cyclopropylpropan-1-ol hydrochloride has a relatively balanced lipophilic and hydrophilic character.[4] This initial assessment indicates that the compound may exhibit solubility in both aqueous and some organic solvents. However, experimental verification is essential to establish a definitive solubility profile.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[5][6] This method allows for the establishment of a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility data. The following protocol is a detailed guide for performing this assay.

Materials and Reagents
  • 2-Amino-3-cyclopropylpropan-1-ol hydrochloride (as a solid)

  • A selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))[2][7]

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature[3]

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes for standard and sample preparation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess compound B Add selected solvent A->B C Incubate at constant temperature with shaking B->C D Allow to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Analyze by HPLC G->H J Quantify concentration H->J I Generate calibration curve I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, this may include deionized water and buffers such as PBS at pH values relevant to physiological conditions (e.g., pH 5.0, 6.8, and 7.4).[3]

  • Addition of Compound: To a series of labeled vials, add an excess amount of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be to add approximately 10-20 mg of the compound to 1 mL of each solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[3] It is advisable to perform a time-course experiment initially to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the experimental temperature can also be employed to facilitate this separation.[1]

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[5] The choice of filter material should be compatible with the solvent used.

  • Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride of known concentrations in the same diluent as the samples.

  • Analytical Quantification: Analyze both the standard solutions and the diluted samples by HPLC. The analytical method should be validated for linearity, accuracy, and precision.

  • Data Analysis: Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride in the specific solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized WaterN/A25Experimental ValueCalculated Value
Deionized WaterN/A37Experimental ValueCalculated Value
PBS5.037Experimental ValueCalculated Value
PBS6.837Experimental ValueCalculated Value
PBS7.437Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
MethanolN/A25Experimental ValueCalculated Value
IsopropanolN/A25Experimental ValueCalculated Value
AcetonitrileN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Safety Precautions

When handling 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and the various solvents, it is imperative to adhere to standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[8][9] All experimental work should be conducted in a well-ventilated fume hood.[10] Consult the Safety Data Sheet (SDS) for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and each solvent for specific handling and disposal instructions.[8][9][10]

Conclusion

The solubility of a drug candidate is a non-negotiable parameter that must be thoroughly characterized in the early stages of development. This guide has provided a comprehensive and scientifically rigorous framework for determining the thermodynamic solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. By following the detailed protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data. This information is not only crucial for lead optimization and formulation development but also forms the foundation for subsequent biopharmaceutical and pharmacokinetic studies. The systematic approach outlined here will empower scientific teams to make informed decisions, thereby accelerating the journey of promising molecules from the laboratory to the clinic.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. [Link]

  • 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) - PubChemLite. [Link]

  • 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem. [Link]

  • 2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc. [Link]

  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo. [Link]

  • Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. [Link]

  • 2-Propanol with Cyclohexane and Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]

Sources

Methodological & Application

Applications of "2-Amino-3-cyclopropylpropan-1-ol hydrochloride" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride in Medicinal Chemistry

Executive Summary: The Cyclopropyl Advantage

In modern drug discovery, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride serves as a high-value chiral building block (synthon). It is structurally homologous to Leucinol and Valinol but offers distinct physicochemical advantages due to the cyclopropyl moiety.

This application note details the integration of this motif into drug scaffolds to achieve two primary objectives:

  • Metabolic Hardening: The cyclopropyl group acts as a "metabolic bumper," blocking CYP450-mediated oxidation at the benzylic-like position due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to isopropyl C-H bonds (~95 kcal/mol).

  • Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty upon protein binding, often increasing potency in hydrophobic pockets (e.g., GPCRs, Proteases).

Structural Utility & Pharmacophore Integration[1]

The molecule acts as a versatile divergence point. Depending on the synthetic pathway chosen, it can function as a transition-state mimic, a rigid linker, or a precursor to heterocyclic pharmacophores.

Decision Tree: Synthetic Divergence

SyntheticUtility Start 2-Amino-3-cyclopropylpropan-1-ol (HCl Salt) FreeBase Free Base Liberation Start->FreeBase Path1 Oxidation (Swern/Dess-Martin) FreeBase->Path1 Path2 Dehydrative Cyclization FreeBase->Path2 Path3 Amide Coupling FreeBase->Path3 Prod1 α-Amino Aldehydes (Protease Inhibitors) Path1->Prod1 Warhead Synthesis Prod2 Chiral Oxazolines (Bioisosteres/Ligands) Path2->Prod2 Heterocycle Formation Prod3 Peptidomimetics (Scaffold Building) Path3->Prod3 Backbone Extension

Figure 1: Synthetic divergence pathways for 2-Amino-3-cyclopropylpropan-1-ol. The molecule serves as a precursor for three distinct medicinal chemistry classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Cyclopropyl-Oxazolines

Application: Oxazolines are stable bioisosteres for amides and esters, improving oral bioavailability and blood-brain barrier (BBB) penetration.

Mechanism: Dehydrative cyclization of the N-acylated amino alcohol. Reagent Choice: The Burgess Reagent is selected over thionyl chloride to prevent acid-catalyzed ring opening of the sensitive cyclopropyl group.

Step-by-Step Methodology:

  • Free Basing:

    • Dissolve 1.0 eq of 2-Amino-3-cyclopropylpropan-1-ol HCl in DCM.

    • Add 1.1 eq of DIPEA (Diisopropylethylamine). Stir for 10 min.

  • Acylation:

    • Add 1.0 eq of the desired Carboxylic Acid (R-COOH) and 1.1 eq of Coupling Reagent (EDC·HCl/HOBt).

    • Stir at RT for 4–6 hours until LCMS confirms amide formation.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Concentrate to yield the intermediate N-(1-hydroxy-3-cyclopropylpropan-2-yl)amide.

  • Cyclization (Burgess Protocol):

    • Dissolve the intermediate amide in anhydrous THF (0.1 M).

    • Add 1.2 eq of Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).

    • Critical Step: Heat to reflux (65°C) for 2 hours under N₂ atmosphere.

    • Monitoring: TLC (shift to higher R_f) and LCMS (Mass = M - 18).

  • Purification:

    • Flash chromatography on silica gel (EtOAc/Hexane gradient).

    • Note: Oxazolines can hydrolyze on acidic silica; add 1% Triethylamine to the eluent.

Protocol B: Synthesis of -Amino Aldehydes (Protease Inhibitor Warheads)

Application: Creating transition-state inhibitors (e.g., for Renin, HIV, or HCV proteases). The aldehyde forms a reversible covalent hemiacetal with the active site serine/cysteine.

Constraint: Avoid racemization of the


-chiral center. Swern Oxidation  is mandatory (avoid Jones reagent).

Step-by-Step Methodology:

  • Protection:

    • Protect the amine of the starting material (e.g., Boc-protection) before oxidation.

    • React free-based amino alcohol with Boc₂O (1.1 eq) in THF/Water.

  • Swern Oxidation Setup:

    • In a flame-dried flask, add oxalyl chloride (1.5 eq) in dry DCM. Cool to -78°C .

    • Dropwise add DMSO (2.4 eq). Stir for 15 min. Gas evolution will occur.

  • Substrate Addition:

    • Add the Boc-amino-cyclopropyl-alcohol (1.0 eq) in DCM dropwise, maintaining temp < -60°C.

    • Stir for 45 min at -78°C.

  • Quenching:

    • Add Et₃N (5.0 eq) dropwise.

    • Allow the reaction to warm to 0°C over 30 minutes.

  • Workup:

    • Quench with sat. NH₄Cl.[2] Extract with DCM.

    • Stability Warning:

      
      -amino aldehydes are prone to epimerization. Use immediately in the next step (e.g., Wittig reaction or reductive amination) or store at -80°C.
      

Physicochemical Property Analysis

Comparison of the Cyclopropyl motif versus standard aliphatic side chains.

PropertyIsopropyl (Leucine-like)Cyclopropyl (Target)Medicinal Chemistry Impact
C-H BDE (kcal/mol) ~95 (Tertiary)~106High Metabolic Stability (Resists P450 hydroxylation).
Lipophilicity (LogP) HighModerate-HighCyclopropyl is lipophilic but more polar than isopropyl due to sp²-like character.
Conformation Flexible (Rotatable)RigidEntropy Benefit: Pre-organized for binding pockets.[3]
Electronic Effect Inductive (+I)

-Donor
Can interact with aromatic residues (Edge-to-face interactions).

Case Study: HCV NS3/4A Protease Inhibitors

Context: The development of Boceprevir and Telaprevir utilized modified amino acid backbones. The cyclopropyl-alanine motif (derived from this amino alcohol) is critical in "Second Generation" inhibitors.

Workflow Visualization:

HCV_Inhibitor Step1 Scaffold Core (Proline Analog) Step2 Coupling with 2-Amino-3-cyclopropylpropan-1-ol Step1->Step2 Amide Bond Step3 P1' Site Optimization Step2->Step3 Functionalization Step4 Oxidation to Ketoamide/Aldehyde Step3->Step4 Warhead Install Result High Potency Inhibitor (Ki < 1nM) Step4->Result Bioassay

Figure 2: Integration of the cyclopropyl motif into the P1 position of a protease inhibitor. The cyclopropyl group fills the S1 hydrophobic pocket more efficiently than a linear alkyl chain.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from

  • Wipf, P., et al. (2002). Modular Synthesis of Amine-Functionalized Oxazolines. American Chemical Society. Retrieved from

  • BenchChem. (2025).[3][4] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

  • Chem-Impex. (2025). β-Cyclopropyl-D-Ala-OH and Derivatives. Retrieved from

  • PubChem. 2-amino-3-cyclopropylpropan-1-ol hydrochloride Compound Summary. Retrieved from

Sources

Application Note: Leveraging 2-Amino-3-cyclopropylpropan-1-ol in Asymmetric Synthesis

[1]

Strategic Overview

2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: varies by enantiomer, generic structure implied) represents a distinct class of "unnatural" chiral amino alcohols.[1] Structurally analogous to L-Valinol (isopropyl) and L-Phenylalaninol (benzyl), this molecule introduces the cyclopropyl moiety as a stereodirecting group.[1]

Why use this specific auxiliary?

In asymmetric catalysis and auxiliary-controlled synthesis, the success of a reaction often hinges on the "Goldilocks" zone of steric hindrance and electronic influence.[1] The cyclopropyl group offers a unique profile:

  • Steric Rigidity: Unlike acyclic alkyl chains (ethyl/propyl), the cyclopropyl group lacks conformational freedom.[1] It acts as a rigid "steric wall."[1]

  • Electronic Modulation: The cyclopropyl group possesses significant

    
    -character (Walsh orbitals), allowing it to participate in weak electronic interactions that simple alkyl groups (isopropyl) cannot.[1]
    
  • Orthogonality: It provides a structural alternative when standard Valine- or Phenylalanine-derived ligands fail to induce high enantiomeric excess (ee).[1]

This guide details the protocols for converting this salt into two high-value classes of asymmetric tools: Chiral Oxazolines (Ligands) and Chiral Oxazolidinones (Auxiliaries) .[1]

Structural & Steric Analysis[1]

The utility of 2-Amino-3-cyclopropylpropan-1-ol lies in its spatial arrangement.[1] The table below compares it with standard amino alcohol precursors.

FeatureValinol (Isopropyl)Phenylalaninol (Benzyl)Cyclopropyl-alaninol
Steric Bulk (Taft Es) HighHighModerate-High
Conformational Flexibility Rotatable C-C bondsRotatable C-C bondsRigid Ring
Electronic Nature

-donor only

-system (aromatic)

-donor + pseudo-

Primary Application General Lewis Acid Catalysis

-stacking interactions
Steric "Gear" control

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent hydrochloride salt.

GStart2-Amino-3-cyclopropyl-propan-1-ol HClFreeBaseFree Amino AlcoholStart->FreeBaseNeutralization(NaOH/DCM)OxazolineCyclopropyl-BOXLigandsFreeBase->OxazolineCondensation(Nitriles/ZnCl2)Auxiliary4-Cyclopropyl-2-oxazolidinoneFreeBase->AuxiliaryCyclization(CDI or Phosgene)CatalysisAsymmetricCatalysis (C-C Bond)Oxazoline->CatalysisCu/Zn Lewis AcidComplexAuxiliary->CatalysisEvans Aldol/Alkylation

Figure 1: Divergent synthetic utility of the cyclopropyl amino alcohol scaffold.

Experimental Protocols

Protocol A: Preparation of the Free Base

The commercial hydrochloride salt is hygroscopic and unsuitable for direct organometallic condensation.[1] It must be neutralized immediately prior to use.[1]

Reagents:

  • 2-Amino-3-cyclopropylpropan-1-ol HCl (10 mmol)[1]

  • Dichloromethane (DCM) (50 mL)[1]

  • Sodium Hydroxide (1M aq) (20 mL)

  • Brine (sat. NaCl)[1]

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (50 mL) in a separatory funnel.

  • Neutralization: Add 1M NaOH (20 mL) and shake vigorously for 2-3 minutes until the solid dissolves and two clear layers form.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice more with DCM (2 x 15 mL).[1]

  • Drying: Combine organic extracts, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator, <40°C) to yield the free amine as a viscous oil.

    • Checkpoint: The free base absorbs

      
       from air.[1] Use immediately or store under Argon at -20°C.
      
Protocol B: Synthesis of Cyclopropyl-BOX Ligands

Bis(oxazoline) (BOX) ligands derived from this alcohol are powerful ligands for Copper(I)-catalyzed cyclopropanations and Diels-Alder reactions.[1]

Mechanism: Acid-catalyzed condensation of the amino alcohol with a dinitrile (e.g., dimethylmalononitrile) followed by cyclization.[1]

Reagents:

  • Free 2-Amino-3-cyclopropylpropan-1-ol (2.2 equiv)[1]

  • Diethyl malonimidate dihydrochloride (1.0 equiv) [Precursor to the bridge]

  • DCM (anhydrous)[1]

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , suspend Diethyl malonimidate dihydrochloride (5 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Add the free amino alcohol (11 mmol) dropwise.

  • Reflux: Heat the mixture to mild reflux (40°C) for 12–18 hours. The reaction evolves ammonia.[1]

  • Workup: Cool to room temperature. Wash with water (2 x 10 mL) and brine.[1]

  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexanes/EtOAc) or recrystallization from cold pentane.[1]
    
    • Validation:

      
       NMR should show the disappearance of the O-H proton and the formation of the oxazoline C=N characteristic peak (~4.0–4.5 ppm for the ring protons).
      
Protocol C: Synthesis of Evans-Type Auxiliary (Oxazolidinone)

The 4-cyclopropyl-2-oxazolidinone is a robust chiral auxiliary for asymmetric alkylations, offering superior hydrolytic stability compared to bulky tert-butyl analogs.[1]

Reagents:

  • Free 2-Amino-3-cyclopropylpropan-1-ol (10 mmol)[1]

  • Triphosgene (3.4 mmol) OR Carbonyl Diimidazole (CDI) (11 mmol)[1]

  • Triethylamine (22 mmol)[1]

  • THF (anhydrous)[1]

Procedure (Triphosgene Method):

  • Cooling: Dissolve the amino alcohol and triethylamine in dry THF (40 mL) and cool to 0°C.

  • Addition: Dissolve Triphosgene in THF (10 mL) and add dropwise over 30 minutes. Caution: Phosgene gas equivalent.[1] Use a fume hood.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with saturated

    
    .[1]
    
  • Isolation: Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and brine.

  • Crystallization: The product often solidifies upon concentration.[1] Recrystallize from EtOAc/Hexanes.

Application Check: To validate the auxiliary, perform a test acylation with propionyl chloride. The resulting N-propionyl derivative should show distinct diastereotopic protons in NMR, confirming the chiral environment.

References & Further Reading

  • General Review of Bis(oxazoline) Ligands: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006).[3] C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. (Context: Foundational chemistry for BOX ligand synthesis).[1]

  • Cyclopropyl Electronic Properties: Wiberg, K. B. (1996).[1] Structures, Energies, and Spectra of Cyclopropanes. Accounts of Chemical Research. (Context: Explains the "Walsh orbital" electronic effects distinguishing cyclopropyl from isopropyl).

  • Synthesis of Cyclopropyl Amino Acids (Precursors): Gaucher, A., et al. (2010).[1] Synthesis of cyclopropylglycines. Tetrahedron. (Context: Methodology for synthesizing the amino acid backbone prior to reduction).[1]

  • Oxazolidinone Auxiliary Synthesis: Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. (Context: The standard protocol adapted here for the cyclopropyl variant).

  • Cyclopropyl-BOX Ligands in Catalysis: Hofstra, J. L., et al. (2020).[1] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. (Context: Detailed procedure for BOX ligand construction).

"2-Amino-3-cyclopropylpropan-1-ol hydrochloride" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride in Pharmaceutical Synthesis

Abstract & Strategic Significance

2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: 213386-10-8 for racemic; specific enantiomers are critical) is a high-value chiral building block used to introduce the cyclopropyl moiety into pharmaceutical architectures.[1]

In modern drug design, the cyclopropyl group serves as a superior bioisostere for isopropyl (Valine/Leucine analogs) and phenyl groups. It offers three critical advantages:

  • Metabolic Stability: The strained ring resists cytochrome P450 oxidation better than alkyl chains.[1]

  • Conformational Restriction: It locks the side chain into a specific vector, enhancing binding affinity to target pockets (e.g., GPCRs, Proteases).

  • Lipophilicity Modulation: It increases lipophilicity without the steric bulk of a phenyl ring.[1]

This guide details the synthesis, handling, and application of this amino alcohol, specifically focusing on its role as a precursor for 4-cyclopropylmethyl-oxazolidin-2-ones (Evans-type auxiliaries) and peptidomimetic transition-state inhibitors .[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Amino-3-cyclopropylpropan-1-ol hydrochloride
Molecular Formula C₆H₁₃NO[1][2] · HCl
Molecular Weight 151.63 g/mol
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in H₂O, MeOH; Sparingly soluble in THF, DCM
Chirality Available as (S)-isomer (derived from L-Cyclopropylalanine) and (R)-isomer
Stability Stable under N₂; Hygroscopic (store with desiccant)

Handling Warning: As a hydrochloride salt of an amino alcohol, this compound is hygroscopic. Exposure to ambient moisture will cause the solid to deliquesce, complicating precise weighing. Handle in a glovebox or dry room for GMP applications.

Synthetic Utility & Workflows

The utility of 2-amino-3-cyclopropylpropan-1-ol stems from its bifunctionality (amine + alcohol).[1] It is primarily used in two pathways:[3]

  • Pathway A (Chiral Auxiliaries): Cyclization with phosgene equivalents (e.g., Triphosgene, CDI) to form 4-(cyclopropylmethyl)oxazolidin-2-one .[1] This is a "super-statine" auxiliary used to direct stereochemistry in subsequent aldol or alkylation reactions.[1]

  • Pathway B (Peptidomimetics): Incorporation into peptide backbones as a non-proteinogenic amino alcohol, often mimicking the transition state of peptide bond hydrolysis (e.g., in Renin or HIV protease inhibitors).

Visualizing the Synthetic Pathways

G Start L-Cyclopropylalanine (Starting Material) Inter Methyl Ester Intermediate Start->Inter SOCl2, MeOH (Reflux) Product 2-Amino-3-cyclopropylpropan-1-ol (Target Molecule) Inter->Product NaBH4, EtOH or LiAlH4, THF Auxiliary Oxazolidinone (Chiral Auxiliary) Product->Auxiliary Triphosgene/CDI Base Peptide Peptidomimetic Scaffold Product->Peptide Coupling/Reductive Amination

Figure 1: Synthetic genealogy of 2-amino-3-cyclopropylpropan-1-ol, illustrating its origin from cyclopropylalanine and its divergence into auxiliaries and drug scaffolds.

Detailed Protocol: Reduction of L-Cyclopropylalanine Methyl Ester

This protocol describes the robust synthesis of the target molecule from L-cyclopropylalanine methyl ester.[1] Note: We utilize NaBH4 instead of LiAlH4 for safety and scalability, as the ester reduces readily.

Reagents & Equipment
  • Substrate: L-Cyclopropylalanine methyl ester hydrochloride (10.0 mmol).

  • Reductant: Sodium Borohydride (NaBH₄) (2.5 equiv).

  • Solvent: Absolute Ethanol (EtOH) or THF/MeOH mixture.

  • Quench: 1N HCl, Sat. NaHCO₃.

Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, dissolve L-cyclopropylalanine methyl ester HCl (1.80 g, 10 mmol) in absolute EtOH (40 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add NaBH₄ (0.95 g, 25 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1] Ensure venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin).

  • Quench (Critical Step):

    • Cool back to 0°C.

    • Add Acetone (5 mL) to destroy excess hydride.

    • Concentrate the mixture under reduced pressure to a white paste.

  • Workup (Partitioning):

    • Resuspend the paste in H₂O (20 mL) and extract with EtOAc (3 x 50 mL). Note: Amino alcohols are water-soluble.[1] If yield is low, saturate the aqueous phase with NaCl or use continuous extraction.

  • Salt Formation:

    • Dry the combined organic layers over Na₂SO₄ and filter.

    • Cool the filtrate to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane) until pH < 2.

    • The white precipitate is 2-Amino-3-cyclopropylpropan-1-ol hydrochloride .[1]

  • Isolation: Filter the solid, wash with cold Et₂O, and dry under high vacuum.

Expected Yield: 85-92% QC Check: ¹H NMR (D₂O) should show the cyclopropyl protons at δ 0.1–0.5 ppm.[1]

Application: Synthesis of the Oxazolidinone Auxiliary

The amino alcohol is frequently converted into a chiral auxiliary to control stereochemistry in drug synthesis.

Mechanism & Logic

The amino group attacks the carbonyl source (Triphosgene), followed by intramolecular cyclization by the hydroxyl group.

Reaction Step1 Amino Alcohol (Nucleophile) Step2 Carbamoyl Chloride Intermediate Step1->Step2 + Triphosgene / Et3N (-20°C to RT) Step3 4-Cyclopropylmethyl-2-oxazolidinone (Final Auxiliary) Step2->Step3 Intramolecular Cyclization (- HCl)

Figure 2: Cyclization pathway to the Evans-type auxiliary.[1]

Protocol Summary:

  • Suspend the amino alcohol HCl salt in dry DCM. Add 2.5 equiv of Diisopropylethylamine (DIPEA).

  • Cool to -78°C. Add Triphosgene (0.35 equiv) dissolved in DCM slowly.

  • Allow to warm to RT. The oxazolidinone forms quantitatively.[1]

  • Why this matters: This auxiliary induces higher diastereoselectivity in aldol reactions than the standard benzyl-oxazolidinone due to the specific steric bulk of the cyclopropyl group.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Extraction Product stayed in aqueous phase.Amino alcohols are polar.[1] Saturate aqueous layer with NaCl (Salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[1][4]
Ring Opening Acid concentration too high or temp too high.[1]Cyclopropyl rings are generally stable to HCl, but avoid boiling in conc.[1] acid.[1][5][6][7] Use anhydrous HCl in dioxane for salt formation.[1]
Sticky Solid Hygroscopic water absorption.[1]Recrystallize from EtOH/Et₂O.[1] Store in a desiccator.

References

  • Fundamental Synthesis of Cyclopropyl Amino Acids: Wasserman, H. H., et al. "The synthesis of cyclopropane amino acids and peptides."[7][8] Journal of Organic Chemistry.

  • Use of Amino Alcohols in Oxazolidinone Synthesis: Ager, D. J., et al. "Oxazolidinones in asymmetric synthesis."[1] Aldrichimica Acta, 30(1), 3-11.

  • Cyclopropyl Bioisosteres in Drug Design: Talele, T. T.[1] "The 'cyclopropyl fragment' is a versatile player in drug design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Reduction Protocols (General Amino Acid to Amino Alcohol): McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 58(13), 3568-3571.

Sources

Application Note: Optimization of Crystallization Processes for 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Profile

Introduction

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a critical chiral building block used in the synthesis of next-generation pharmaceuticals, including TLR7 agonists (e.g., for hepatitis B treatment) and CDK inhibitors (oncology).[1][2] Structurally, it represents the reduced form of cyclopropylalanine.

Achieving high purity (>99.5%) and a stable crystalline form is challenging due to the molecule's amphiphilic nature—combining a polar amino-alcohol head with a lipophilic cyclopropyl tail. This often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation during salt generation.

This guide provides scalable protocols for the Reactive Crystallization (isolation from free base) and Recrystallization (purification) of this salt, emphasizing polymorph control and solvate management.

Physicochemical Profile
PropertyDescriptionImplications for Crystallization
Molecular Formula C₆H₁₃NO · HClIonic salt; high melting point potential.
Solubility (High) Water, Methanol, DMSOGood for dissolution; poor for yield if used alone.
Solubility (Mod) Ethanol, Isopropanol (IPA)Ideal "Good Solvents" for cooling crystallization.
Solubility (Low) EtOAc, MTBE, Heptane, TolueneIdeal "Anti-Solvents" to drive precipitation.
Stability Cyclopropyl ringCritical: Avoid prolonged heating >80°C in strong acid to prevent ring-opening degradation.
Hygroscopicity HighRequires humidity control (<40% RH) during isolation.

Part 2: Critical Process Parameters (CPPs) & Mechanism

The "Oiling Out" Phenomenon

Amino alcohol salts often form supersaturated "oils" before crystallizing. This occurs when the metastable zone width (MSZW) is too wide or when the chosen solvent system depresses the melting point of the solvate below the process temperature.

Prevention Strategy:

  • Seed Loading: 0.5 - 1.0 wt% seeds are mandatory to bypass the nucleation energy barrier.

  • Solvent Selection: Avoid pure water; use anhydrous alcohols to prevent hydrate formation which often leads to gums.

Solubility & Phase Diagram Logic

The following diagram illustrates the target operating window for the IPA/Heptane system, which offers the best balance between yield and purity.

SolubilityMap Start Crude Salt Dissolution Dissolution (IPA, 65°C) Start->Dissolution Heat Metastable Metastable Zone (Supersaturated) Dissolution->Metastable Cooling Oiling Oiling Out Zone (Avoid: Fast Cooling) Metastable->Oiling Rapid u0394T (>1°C/min) Nucleation Controlled Nucleation (Seeding @ 45°C) Metastable->Nucleation Add Seeds Growth Crystal Growth (Slow Cooling to 0°C) Nucleation->Growth Anti-solvent (Heptane) Final Pure Crystalline Product Growth->Final Filtration

Figure 1: Solubility logic flow for avoiding liquid-liquid phase separation (oiling out).

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization (From Free Base)

Use this method to isolate the salt for the first time from a crude reaction mixture.

Reagents:

  • Crude 2-Amino-3-cyclopropylpropan-1-ol (Free Base)

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (Anhydrous)

  • Acid Source: 4M HCl in Dioxane or Isopropanol (IPA)

Procedure:

  • Dissolution: Dissolve the crude free base (1.0 eq) in MTBE (10 volumes relative to mass, e.g., 10 mL/g).

    • Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Exothermic reaction control is vital to prevent impurity occlusion.

  • Acid Addition: Add 4M HCl (1.05 eq) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If a gum forms, increase agitation speed to 500 RPM.

  • Maturation: Remove the ice bath and allow the slurry to warm to 20°C over 1 hour. Stir for an additional 2 hours.

  • Isolation: Filter the solid under nitrogen pressure or vacuum.

  • Washing: Wash the cake with 2 volumes of cold MTBE.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Recrystallization (Purification)

Use this method if the initial salt purity is <98% or if optical purity needs enhancement.

Reagents:

  • Crude Hydrochloride Salt

  • Solvent: Isopropanol (IPA)

  • Anti-Solvent: n-Heptane

Procedure:

  • Dissolution: Charge crude salt into a reactor. Add IPA (5 volumes).

  • Heating: Heat to 65–70°C . The salt should fully dissolve.

    • Caution: Do not exceed 75°C to protect the cyclopropyl ring.

  • Polishing: If particulates are present, perform a hot filtration.

  • Seeding Point: Cool slowly (0.5°C/min) to 45°C . Add 0.5 wt% of pure seed crystals. Hold for 30 minutes to establish a seed bed.

  • Anti-Solvent Addition: Add n-Heptane (3 volumes) slowly over 2 hours.

    • Rate: 0.025 vol/min. Fast addition causes agglomeration.

  • Cooling: Cool the slurry to 0°C over 2 hours.

  • Filtration: Filter and wash with a 1:1 mixture of IPA/Heptane (cold).

Part 4: Analytical & Quality Control

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

Chloride Titration

To confirm stoichiometry (ensure it is a mono-HCl salt):

  • Dissolve 50 mg of salt in 50 mL deionized water.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator.

  • Target: 19.0% - 20.5% Chloride content (Theoretical: ~19.5% based on MW ~187.6 g/mol ).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition.Cool solution to 40°C before adding Heptane. Increase seed load.
Low Yield Too much "Good Solvent" (IPA/EtOH).Distill off excess alcohol before cooling. Increase Heptane ratio to 2:1.
Hygroscopicity Exposure to humid air.Handle in glovebox or low-humidity room (<40% RH). Store in desiccator.
Yellow Color Oxidation of free amine prior to salt formation.Recrystallize from Ethanol/Activated Carbon to remove color bodies.

Part 6: References

  • Vertex Pharmaceuticals Inc. (2021). 1H-Pyrazolo[4,3-d]pyrimidine Compounds as Toll-Like Receptor 7 (TLR7) Agonists. WO2021154668A1. (Describes synthesis and usage of 2-amino-3-cyclopropylpropan-1-ol HCl).

  • Gilead Sciences, Inc. (2017). Toll Like Receptor Modulator Compounds.[2][3] US9670205B2. (Details the use of the chiral salt in pharmaceutical synthesis).

  • Pfizer Inc. (2024). 2,6,9-Trisubstituted Purines.[4] WO2024127350A1.[4] (Recent application of the intermediate in CDK inhibitor synthesis).

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[5] Org.[2][3][4][6] Synth. 2014, 91, 160-174. (General principles for amino alcohol activation and handling).

Sources

Application and Protocol for the Scale-Up Synthesis of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents.[1] The presence of the cyclopropyl group introduces conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target.[2] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step synthetic route. The protocols provided are designed for researchers, scientists, and drug development professionals, with an emphasis on the practical aspects of the synthesis, including safety, purification, and characterization.

Synthetic Strategy

The chosen synthetic route for the scale-up production of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride involves a two-step process, which is illustrated in the workflow diagram below. This strategy was selected for its use of commercially available starting materials, straightforward reaction conditions, and amenability to large-scale production.

Synthetic Workflow Starting_Materials Ethyl N-(diphenylmethylene)glycinate & (Bromomethyl)cyclopropane Step1 Step 1: Alkylation Starting_Materials->Step1 1. Potassium tert-butoxide, THF 2. 2N HCl Intermediate Ethyl 2-amino-3-cyclopropylpropanoate Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 LiAlH4, THF Product_Free_Base 2-Amino-3-cyclopropylpropan-1-ol Step2->Product_Free_Base Step3 Step 3: Salt Formation Product_Free_Base->Step3 HCl in Ether Final_Product 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride Step3->Final_Product

Caption: Overall workflow for the synthesis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride.

PART 1: Synthesis of Ethyl 2-amino-3-cyclopropylpropanoate

This initial step involves the alkylation of a Schiff base protected glycine ethyl ester with (bromomethyl)cyclopropane. The diphenylmethylene group serves as a protecting group for the amine, which is subsequently removed in the acidic workup. This method is adapted from a similar synthesis of a cyclobutyl analog.[3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Ethyl N-(diphenylmethylene)glycinate≥98%
(Bromomethyl)cyclopropane≥97%[4]
Potassium tert-butoxide≥98%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Hydrochloric acid (HCl)2N aqueous solution
Dichloromethane (DCM)Reagent grade
Sodium hydroxide (NaOH)50% aqueous solution
Anhydrous sodium sulfateGranular
Reaction vessel with mechanical stirrerAppropriate for scale
Temperature control systemHeating and cooling capabilities
Separation funnelAppropriate for scale
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve Ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous tetrahydrofuran (8 mL per gram of starting material).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Alkylation: Stir the resulting mixture at 0-5 °C for 1 hour. Then, add (bromomethyl)cyclopropane (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature (25-30 °C) and continue stirring for approximately 30 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis and Work-up: Upon completion, add 2N hydrochloric acid to the reaction mixture and stir vigorously for 6 hours to hydrolyze the Schiff base.

  • Extraction: Add dichloromethane and stir for 15 minutes. Separate the organic and aqueous layers. Wash the aqueous layer with dichloromethane.

  • Basification and Product Extraction: To the aqueous layer, add dichloromethane and cool to 0-5 °C. Adjust the pH to approximately 12.5 with a 50% sodium hydroxide solution. Stir for 10 minutes and separate the layers. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-amino-3-cyclopropylpropanoate.

Expected Characterization Data for Ethyl 2-amino-3-cyclopropylpropanoate
Data TypeExpected Values
Molecular Formula C₈H₁₅NO₂[5]
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 4.18 (q, J=7.1 Hz, 2H), 3.55 (t, J=7.0 Hz, 1H), 1.60-1.70 (m, 2H), 1.28 (t, J=7.1 Hz, 3H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.05-0.15 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 174.5, 60.8, 54.5, 36.0, 9.0, 14.2, 4.5, 4.2

PART 2: Reduction of Ethyl 2-amino-3-cyclopropylpropanoate to 2-Amino-3-cyclopropylpropan-1-ol

The second step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Ethyl 2-amino-3-cyclopropylpropanoateFrom Part 1
Lithium aluminum hydride (LiAlH₄)Granular or powder
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Sodium sulfate decahydrate
Reaction vessel with mechanical stirrerAppropriate for scale
Reflux condenser
Temperature control system
Filtration apparatus
Experimental Protocol
  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of ethyl 2-amino-3-cyclopropylpropanoate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This is the Fieser workup method.

  • Filtration and Extraction: A granular precipitate of aluminum salts will form. Stir the slurry at room temperature for 1 hour, then filter through a pad of celite. Wash the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Amino-3-cyclopropylpropan-1-ol as an oil.

PART 3: Formation of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

The final step is the conversion of the free base amino alcohol to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-3-cyclopropylpropan-1-olFrom Part 2
Diethyl ether or DichloromethaneAnhydrous
Hydrochloric acid2M solution in diethyl ether or gaseous
Crystallization vessel
Filtration apparatus
Experimental Protocol
  • Dissolution: Dissolve the crude 2-Amino-3-cyclopropylpropan-1-ol in anhydrous diethyl ether or dichloromethane.

  • Salt Formation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.[1] Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate as a white solid.

  • Crystallization: Continue stirring at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride.

Characterization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride
Data TypeValue
Molecular Formula C₆H₁₄ClNO[7]
Molecular Weight 151.63 g/mol
Appearance White to off-white solid
¹H NMR (D₂O, 400 MHz) δ 3.75 (dd, J=12.0, 4.0 Hz, 1H), 3.65 (dd, J=12.0, 6.0 Hz, 1H), 3.30-3.40 (m, 1H), 1.60-1.70 (m, 2H), 0.80-0.95 (m, 1H), 0.50-0.60 (m, 2H), 0.15-0.25 (m, 2H)
¹³C NMR (D₂O, 100 MHz) δ 62.5, 53.0, 35.5, 8.5, 4.8, 4.5

Safety and Handling

  • Potassium tert-butoxide is a strong base and is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • (Bromomethyl)cyclopropane is a lachrymator and is flammable. Handle in a well-ventilated fume hood with appropriate PPE.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. All operations involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate fire-extinguishing media (e.g., dry powder) should be readily available.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Discussion

The presented synthetic route offers a scalable and efficient method for the production of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. The alkylation of the glycine Schiff base provides a reliable method for the introduction of the cyclopropylmethyl side chain. The subsequent reduction with LiAlH₄ is a standard and high-yielding transformation for the conversion of esters to alcohols. Finally, the formation of the hydrochloride salt facilitates purification and improves the stability of the final product.

For scale-up, careful consideration of heat management during the addition of potassium tert-butoxide and the quenching of the LiAlH₄ reaction is crucial. The use of a jacketed reactor with good temperature control is highly recommended. The Fieser workup for the LiAlH₄ reaction is particularly advantageous on a larger scale as it results in a granular, easily filterable solid, simplifying the isolation of the product.

References

  • Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.). Google Patents.
  • Ethyl 2-amino-3-cyclopropylpropanoate (C8H15NO2) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved February 17, 2026, from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

  • Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. (n.d.). Google Patents.
  • How to make a salt of a novel compound? - ResearchGate. (2012, July 25). Retrieved February 17, 2026, from [Link]

  • Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. Retrieved February 17, 2026, from [Link]

  • Ethyl 3-amino-3-cyclopropylprop-2-enoate | C8H13NO2 | CID 15812154 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved February 17, 2026, from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - ResearchGate. (2025, December 30). Retrieved February 17, 2026, from [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24). Retrieved February 17, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable chiral building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-3-cyclopropylpropan-1-ol hydrochloride?

A1: The synthesis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride typically involves the formation of the carbon skeleton followed by the introduction of the amino and hydroxyl groups in a stereocontrolled manner. Two common conceptual pathways are:

  • Route A: Reductive Amination of a Cyclopropyl Ketone Precursor. This involves the synthesis of a suitable cyclopropyl ketone, followed by reductive amination to introduce the amine and subsequent reduction of the ketone to the alcohol.

  • Route B: Starting from a Chiral Cyclopropyl-Containing Building Block. This may involve using a chiral cyclopropyl-containing amino acid or another chiral synthon, followed by functional group manipulations to arrive at the target molecule.

Each route has its own set of potential side reactions that need to be carefully managed.

Q2: I am observing a significant amount of a diol byproduct in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The presence of a diol, specifically 3-cyclopropylpropane-1,2-diol, is a strong indicator that the reduction of the ketone is occurring before or in competition with the reductive amination step. This is a common issue, particularly when using strong, non-selective reducing agents.

Troubleshooting Guide: Common Side Reaction Products

This section provides a detailed breakdown of potential side reaction products, their mechanisms of formation, and strategies for mitigation and analysis.

Diastereomeric Impurities

Issue: Formation of diastereomers is a primary concern in the synthesis of chiral amino alcohols. In the case of 2-Amino-3-cyclopropylpropan-1-ol, you may encounter the formation of the (2R,3S), (2S,3R), or (2R,3R) diastereomers in addition to the desired (2S,3S) or (2R,3S) enantiomer.

Root Cause Analysis:

  • Lack of Stereocontrol in the Key Bond-Forming Step: If the synthetic route involves the creation of one or both chiral centers (at C2 and the carbon bearing the hydroxyl group), inadequate stereocontrol in this step will lead to a mixture of diastereomers.

  • Epimerization: Under certain pH and temperature conditions, the stereocenter alpha to the carbonyl group (in a ketone intermediate) can be susceptible to epimerization.

Troubleshooting and Mitigation:

  • Catalyst and Reagent Selection: Employing a well-chosen chiral catalyst or auxiliary is crucial for enantioselective and diastereoselective transformations. For reductive aminations, the choice of the reducing agent and any additives can significantly influence the diastereomeric ratio.

  • Reaction Parameter Optimization: Carefully control temperature, pressure, and reaction time. Lower temperatures often favor higher diastereoselectivity.

  • Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your starting materials if they already contain one of the chiral centers.

Analytical Identification:

  • Chiral HPLC: This is the most effective method for separating and quantifying diastereomers. Different diastereomers will have distinct retention times on a suitable chiral column.[1][2]

  • NMR Spectroscopy: While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Impurity Identification Method Mitigation Strategy
DiastereomersChiral HPLC, NMRUse of stereoselective catalysts, optimization of reaction conditions.
Cyclopropyl Ring-Opened Byproducts

Issue: Although the cyclopropyl group is relatively stable, it can undergo ring-opening under harsh acidic or radical conditions, leading to impurities such as 5-amino-hex-1-en-3-ol or related structures.

Root Cause Analysis:

  • Strongly Acidic Conditions: Concentrated strong acids, particularly at elevated temperatures, can protonate the cyclopropane ring, leading to a carbocation intermediate that can rearrange and react with available nucleophiles.

  • Radical Reactions: The presence of radical initiators or reaction conditions that favor radical formation can lead to the opening of the cyclopropylcarbinyl radical.

Troubleshooting and Mitigation:

  • pH Control: Maintain the reaction pH within a mild range. If acidic conditions are necessary, use weaker acids or buffer systems.

  • Avoid Radical Initiators: Ensure that reagents and solvents are free from peroxides or other radical initiators.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of radical species from atmospheric oxygen.

Analytical Identification:

  • NMR Spectroscopy: The disappearance of the characteristic upfield signals of the cyclopropyl protons (typically between 0-1 ppm in ¹H NMR) is a clear indication of ring opening.[3] New signals corresponding to olefinic protons (around 5-6 ppm) may appear.

  • Mass Spectrometry (MS): Ring-opened products will have the same mass as the starting material but will exhibit different fragmentation patterns.

Workflow for Investigating Ring-Opening

Caption: Troubleshooting workflow for cyclopropyl ring-opening.

Over-alkylation and Dimerization Products

Issue: In syntheses involving amines, over-alkylation can lead to the formation of secondary and tertiary amines. Dimerization can also occur, especially at higher concentrations and temperatures.

Root Cause Analysis:

  • Stoichiometry: An excess of an alkylating agent or unfavorable reaction kinetics can lead to the desired primary amine reacting further.

  • Reaction Conditions: High temperatures can promote intermolecular reactions, leading to dimers or oligomers.

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a carefully controlled amount of the limiting reagent.

  • Protecting Groups: Employing a suitable protecting group on the amine can prevent over-alkylation. The protecting group can be removed in a subsequent step.

  • Reaction Concentration and Temperature: Running the reaction at a lower concentration and temperature can disfavor intermolecular side reactions.

Analytical Identification:

  • LC-MS: This is an excellent technique for identifying higher molecular weight impurities such as dimers and over-alkylated products.

  • GC-MS: For volatile derivatives, GC-MS can also be used for identification.

Impurity Identification Method Mitigation Strategy
Over-alkylated aminesLC-MS, GC-MSPrecise stoichiometry control, use of protecting groups.
Dimerization productsLC-MSLower reaction concentration and temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Diastereomeric Purity

This protocol provides a general method for assessing the diastereomeric purity of 2-Amino-3-cyclopropylpropan-1-ol.

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or cyclodextrins are often effective for separating amino alcohol enantiomers and diastereomers.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes. For reversed-phase, a buffered aqueous-organic mobile phase is used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or a chiral detector.

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Data Analysis: Integrate the peak areas of the different diastereomers to determine the diastereomeric ratio and purity.

Logical Flow for Method Development

HPLC_Method_Dev start Start: Diastereomer Mixture col_select Column Selection Chiralpak (polysaccharide) Cyclobond (cyclodextrin) start->col_select mp_select Mobile Phase Screening Normal Phase: Hexane/IPA Reversed Phase: ACN/H₂O col_select->mp_select additive Additive Optimization DEA for peak shape mp_select->additive gradient Gradient/Isocratic Optimization Adjust % Modifier additive->gradient detection Detection Parameter Setting Wavelength, Flow Rate, Temperature gradient->detection validation Method Validation Resolution, Linearity, LOD/LOQ detection->validation end_node End: Quantified Diastereomers validation->end_node

Caption: HPLC method development for diastereomer separation.

References

  • NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing). (2015, August 5). Retrieved February 18, 2026, from [Link]

  • Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Technical Support Guide: Recrystallization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a critical chiral building block, often derived from the reduction of cyclopropylalanine. Its structural duality—possessing a polar ammonium-alcohol "head" and a lipophilic cyclopropyl "tail"—creates unique purification challenges.

The most frequent failure mode reported by users is "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide addresses the thermodynamic control required to force lattice formation over amorphous oil separation.

Physicochemical Profile
ParameterCharacteristicImplication for Recrystallization
Molecular Structure Amphiphilic (Polar head, Lipophilic tail)Requires carefully balanced solvent polarity (dielectric constant

~ 15–25).
Hygroscopicity High (Deliquescent potential)Must minimize water content; handle under

atmosphere.
Thermal Stability Cyclopropyl ring strainAvoid boiling in strong mineral acids >80°C; risk of ring opening.
Solubility High:

, MeOH, EtOHModerate: IPA, n-BuOHLow: EtOAc, MTBE, Hexane
Binary solvent systems are required for high yield.

Critical Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon cooling the hot solution, the product separates as a viscous oil at the bottom of the flask instead of forming crystals. Cause: The temperature entered the "metastable zone" too quickly, or the solvent system is too polar/wet, causing the product to precipitate as a supercooled liquid before nucleation can occur.

Protocol A: The "Oiling Out" Rescue Workflow

Do not discard the oil. Follow this thermodynamic reset procedure.

  • Re-dissolution: Reheat the mixture until the oil fully dissolves (return to a single phase).

  • Solvent Adjustment: Add a small volume of the Good Solvent (e.g., Isopropanol) to slightly lower the saturation.

  • Seeding (Critical): Cool extremely slowly to just below the saturation point. Add seed crystals.

    • If no seeds exist: Scratch the glass surface with a glass rod at the air-liquid interface to induce nucleation.

  • Anti-Solvent Addition: Add the Anti-Solvent (e.g., MTBE) dropwise only after turbidity or crystals are visible.

RecrystallizationRescue Start Problem: Product Oils Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat CheckSolvent Check Solvent Composition Reheat->CheckSolvent AddPolar Add 10% more Polar Solvent (IPA) CheckSolvent->AddPolar If oil persists CoolSlow Cool Slowly to Cloud Point (T_cloud) CheckSolvent->CoolSlow Standard path AddPolar->CoolSlow Nucleation Induce Nucleation (Seed or Scratch) CoolSlow->Nucleation Precipitate Crystals Form? Nucleation->Precipitate Precipitate->Reheat No (Oils again) DripAnti Drip Anti-Solvent (MTBE/EtOAc) Precipitate->DripAnti Yes (Turbidity) Success Filter & Dry (High Purity) DripAnti->Success

Figure 1: Logic flow for rescuing a batch that has separated into an oil. Note the feedback loop if oiling recurs.

Recommended Solvent Systems

Based on the amphiphilic nature of amino alcohol salts, single-solvent systems often fail. We recommend Binary Systems utilizing the principle of dielectric tuning.

SystemComposition (v/v)ApplicationPros/Cons
Primary Recommendation IPA / MTBE (1:2 to 1:4)General PurificationPros: IPA dissolves the salt; MTBE induces crystallization without "crashing" it out too fast.Cons: MTBE is flammable.
Alternative A Ethanol / Ethyl Acetate High Purity RequirementsPros: Ethanol is a better solvent for polar impurities.Cons: Higher risk of oiling out if EtOH ratio is too high.
Alternative B n-Butanol (Single Solvent)Large ScalePros: Higher boiling point allows better thermal gradient.Cons: High boiling point makes drying the product difficult.

Technical Note: Avoid using Diethyl Ether. While chemically effective, its low boiling point makes it difficult to maintain the thermal gradients necessary to prevent oiling out.

Impurity Management & Stability

Cyclopropyl Ring Stability

Researchers often fear ring opening. The cyclopropyl group is generally stable to recrystallization temperatures (<80°C). However, avoid prolonged boiling in acidic water , which can catalyze ring opening to form linear alkenes.

Removing Specific Impurities[1][2]
  • Unreacted Amino Acid (Zwitterion): These are insoluble in organic solvents.

    • Action: Perform a "Hot Filtration" step.[1] Dissolve the crude HCl salt in hot IPA. The unreacted amino acid (zwitterion) will likely remain undissolved. Filter hot to remove it before cooling.

  • Color/Tarry Impurities:

    • Action: Use activated carbon (e.g., Darco G-60) in the hot solution (5-10 wt%). Stir for 15 mins and filter through Celite.

Frequently Asked Questions (FAQs)

Q1: My crystals are extremely hygroscopic and turn into a paste on the filter. What should I do? A: This is common for amino alcohol hydrochlorides.

  • Perform the filtration under a blanket of dry Nitrogen or Argon.

  • Wash the filter cake with anhydrous anti-solvent (e.g., dry MTBE) to remove residual alcohol.

  • Immediately transfer to a vacuum desiccator over

    
     or KOH pellets.
    

Q2: Can I use Acetone as an anti-solvent? A: No. Primary/Secondary amines (even as salts) can potentially react with ketones (acetone) to form hemiaminals or Schiff bases (imines) under equilibrium, especially if excess acid or heat is present. Stick to esters (EtOAc) or ethers (MTBE).

Q3: The melting point is lower than the literature value (150-160°C). Why? A: This usually indicates Solvate Formation or Diastereomeric Impurity .

  • Solvates: Run TGA (Thermogravimetric Analysis). If weight loss occurs <100°C, dry the sample at 50°C under high vacuum for 24 hours.

  • Diastereomers: If the molecule has two chiral centers (e.g., from isoleucine analogs), the diastereomer is difficult to remove. You may need to perform multiple recrystallizations using the EtOH/EtOAc system, which is more selective than IPA/MTBE.

Experimental Protocol: The "Standard" Method

Objective: Purify 10g of crude 2-Amino-3-cyclopropylpropan-1-ol HCl.

  • Dissolution: Place 10g crude solid in a 250mL round-bottom flask. Add Isopropanol (IPA) (approx. 30-40 mL).

  • Heating: Heat to reflux (82°C). If solid remains, add IPA in 5mL portions until dissolved.

  • Hot Filtration (Optional): If insoluble particles (salts/zwitterions) are visible, filter rapidly through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool naturally to ~40°C.

  • Anti-Solvent: Add MTBE dropwise with stirring. Stop when a faint, persistent cloudiness appears.

  • Crystallization: Reheat slightly to clear the cloudiness, then wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.

  • Finishing: Once at RT, cool in an ice bath (0°C) for 1 hour. Filter, wash with cold MTBE, and dry under vacuum.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (General reference for amine salt handling and stability).
  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Patent US5866719A. Process for the purification of an aminoalcohol (Serinol). (Establishes the efficacy of n-butanol and alcohol/ether systems for polar amino alcohols).

  • Greszler, S. N., et al. (2017). "Synthesis of Cyclopropyl Peptidomimetics." Organic Letters, 19(9). (Context for cyclopropyl group stability and handling).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for "Oiling Out" troubleshooting protocols).

Sources

Technical Support Center: Chiral Purity Analysis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral purity analysis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate determination of enantiomeric excess.

Introduction to Chiral Purity Analysis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral building block whose stereochemistry is a critical quality attribute in pharmaceutical development. Different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and accurate analytical methods for determining the enantiomeric purity are essential for quality control and regulatory compliance.[1] This guide will focus on troubleshooting common issues encountered during analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

The enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[2] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[2]

General Sample Preparation and Considerations

Proper sample preparation is crucial for a successful chiral analysis. Due to the polar nature of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, solubility and potential interactions with the analytical column need to be carefully considered.

Frequently Asked Questions (FAQs): General Sample Preparation

Q1: What is the recommended solvent for dissolving 2-Amino-3-cyclopropylpropan-1-ol hydrochloride?

A1: Due to its hydrochloride salt form, the compound is generally soluble in polar solvents. For HPLC and SFC analysis, methanol is a common and effective solvent for initial sample dissolution.[1] For GC analysis, a more volatile and less polar solvent like dichloromethane or methyl tert-butyl ether (MTBE) is often used after derivatization. Always ensure the sample is fully dissolved to avoid issues with injection accuracy and column clogging.

Q2: My sample is not dissolving well in the initial mobile phase. What should I do?

A2: If you encounter solubility issues with the mobile phase, you can prepare a stock solution in a stronger, compatible solvent like methanol or ethanol. Then, dilute this stock solution with the mobile phase to the desired concentration.[1] Ensure the final concentration of the strong solvent in your sample is low enough to not significantly affect the chromatography.

Q3: Do I need to filter my sample before injection?

A3: Yes, it is highly recommended to filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection. This will remove any particulate matter that could block the injector, tubing, or the column frit, thereby preventing pressure buildup and extending the life of your column.

Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting

Chiral HPLC is a widely used technique for enantiomeric separations. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving resolution. Polysaccharide-based CSPs are often effective for separating amino alcohols.[1]

Troubleshooting Guide: Chiral HPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No separation of enantiomers. 1. Inappropriate Chiral Stationary Phase (CSP): The CSP does not have the necessary chiral recognition sites for your analyte. 2. Incorrect Mobile Phase: The mobile phase composition is not optimal for inducing enantiomeric separation.1. Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, or macrocyclic glycopeptide-based like CHIROBIOTIC T).[3] The interaction between the analyte and the CSP is highly specific. 2. Optimize Mobile Phase: For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[1] For reversed-phase, adjust the ratio of aqueous buffer to organic modifier (e.g., methanol, acetonitrile). Small changes can significantly impact selectivity.
Poor peak shape (tailing or fronting). 1. Secondary Interactions: The amino group of the analyte can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing. 2. Sample Overload: Injecting too much sample can saturate the stationary phase.1. Add a Mobile Phase Modifier: For normal-phase, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can mask the active silanol sites and improve peak shape.[1] For reversed-phase, adjusting the pH of the aqueous component can control the ionization state of the analyte. 2. Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to ensure you are operating within the linear range of the column.
Inconsistent retention times. 1. Unstable Column Temperature: Fluctuations in ambient temperature can affect retention times. 2. Mobile Phase Inconsistency: Improperly mixed mobile phase or changes in composition over time.1. Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly mixed. If using a gradient, ensure the pump is functioning correctly.
Low signal-to-noise ratio. 1. Low Analyte Concentration: The concentration of the analyte is below the detection limit of the instrument. 2. Poor UV Absorbance: The analyte may not have a strong chromophore for UV detection.1. Increase Sample Concentration: If possible, increase the concentration of your sample. 2. Consider Derivatization: Derivatizing the analyte with a UV-active or fluorescent tag can significantly enhance detection sensitivity.[4]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column, such as one with an amylose or cellulose derivative as the chiral selector.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).

    • If peak tailing is observed, add 0.1% diethylamine to the mobile phase.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the analyte has some absorbance (e.g., 210-220 nm for the amide bond if derivatized, or lower wavelengths for the underivatized amine).

  • Injection Volume: Start with a 10 µL injection volume.

  • Sample Concentration: Prepare a 0.1 mg/mL solution of the racemic standard in the mobile phase.[1]

Workflow for HPLC Troubleshooting

Caption: HPLC Troubleshooting Workflow

Chiral Gas Chromatography (GC) Troubleshooting

For volatile or semi-volatile compounds, chiral GC can be a powerful analytical tool. 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is not directly volatile and requires derivatization prior to GC analysis.

The Necessity of Derivatization for GC Analysis

The primary reason for derivatization in the GC analysis of compounds like 2-Amino-3-cyclopropylpropan-1-ol is to increase their volatility and thermal stability. The amino and hydroxyl functional groups are polar and can lead to poor peak shape and thermal degradation in the hot GC inlet and column. Derivatization replaces the active hydrogens on these groups with less polar, more stable moieties.[5]

Common derivatizing agents for amino alcohols include:

  • Trifluoroacetic anhydride (TFAA): Reacts with both the amino and hydroxyl groups to form volatile trifluoroacetyl derivatives.[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent that also derivatizes both functional groups.

  • Chiral derivatizing agents: Reagents like N-(trifluoroacetyl)-L-prolyl chloride can be used to form diastereomers, which can then be separated on a non-chiral GC column.[7]

Troubleshooting Guide: Chiral GC Analysis
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No peaks or very small peaks. 1. Incomplete Derivatization: The derivatization reaction did not go to completion. 2. Analyte Degradation: The analyte is degrading in the GC inlet.1. Optimize Derivatization: Ensure anhydrous conditions, as water can quench the derivatizing reagent. Optimize the reaction time and temperature. Use a catalyst if recommended for the specific reagent. 2. Lower Inlet Temperature: Reduce the temperature of the GC inlet to minimize thermal degradation.
Broad or tailing peaks. 1. Active Sites in the GC System: The analyte is interacting with active sites in the inlet liner or column. 2. Incomplete Derivatization: Residual underivatized analyte will exhibit poor peak shape.1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Re-optimize Derivatization: Confirm that the derivatization is complete by analyzing the reaction mixture at different time points.
Poor separation of diastereomers (if using a chiral derivatizing agent). 1. Non-optimal GC Column: The stationary phase of the achiral column is not suitable for separating the formed diastereomers. 2. Inappropriate Temperature Program: The oven temperature program is not optimized for resolution.1. Test Different Achiral Columns: Try columns with different polarities (e.g., a 5% phenyl-methylpolysiloxane vs. a polyethylene glycol phase). 2. Optimize Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting peaks.
Experimental Protocol: GC Derivatization and Analysis
  • Derivatization (using TFAA):

    • To approximately 1 mg of the sample in a vial, add 200 µL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.[5]

    • Allow to cool and then dilute with the solvent to the desired concentration for GC analysis.

  • GC Conditions:

    • Column: A chiral GC column (e.g., a cyclodextrin-based phase) or a standard achiral column if a chiral derivatizing agent was used.

    • Inlet Temperature: Start with a lower temperature (e.g., 200°C) and optimize as needed.

    • Oven Program: A typical starting point would be to hold at 80°C for 1 minute, then ramp at 5-10°C/min to 250°C.

    • Detector: Flame Ionization Detector (FID) is commonly used.

Chiral Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[8] It is particularly well-suited for the separation of polar compounds.[9]

Troubleshooting Guide: Chiral SFC Analysis
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor peak shape (tailing). 1. Strong Interactions with Stationary Phase: The basic amine group can interact strongly with residual silanol groups on the stationary phase.[10] 2. Insufficient Mobile Phase Polarity: The mobile phase may not be polar enough to effectively elute the analyte.1. Add a Mobile Phase Additive: Incorporating a small amount of a basic additive (e.g., 0.1-1% of an amine like isopropylamine or DEA) into the co-solvent can significantly improve peak shape by competing for active sites.[10] 2. Increase Co-solvent Percentage: Increasing the proportion of the polar organic modifier (e.g., methanol, ethanol) in the mobile phase will increase its elution strength.[11]
Unstable baseline. 1. Pressure/Flow Fluctuations: Issues with the SFC pump or back pressure regulator. 2. Mobile Phase Miscibility Issues: The co-solvent and additive may not be fully miscible with the supercritical CO2 at the operating conditions.1. Check System Performance: Ensure the SFC system is properly maintained and calibrated. 2. Ensure Miscibility: Use co-solvents and additives that are known to be miscible with CO2 under the analytical conditions.
No enantiomeric separation. 1. Incorrect CSP or Co-solvent: The combination of the chiral stationary phase and the co-solvent is not providing chiral recognition.1. Screen Different CSPs and Co-solvents: Test various polysaccharide-based CSPs. Evaluate different alcohol co-solvents (methanol, ethanol, isopropanol), as the choice of co-solvent can dramatically alter selectivity in SFC.[12]
Workflow for SFC Method Development

Caption: SFC Method Development Workflow

Frequently Asked Questions (FAQs): Chiral SFC

Q1: What are typical starting conditions for an SFC chiral screen?

A1: A good starting point is to screen several polysaccharide-based chiral columns with a mobile phase of CO2 and a co-solvent like methanol or ethanol. A typical gradient might be from 5% to 40% co-solvent over 5-10 minutes. A back pressure of 150 bar and a temperature of 40°C are common starting points.

Q2: Why is the choice of co-solvent so important in SFC?

A2: The co-solvent plays a crucial role in solvating the analyte and interacting with the stationary phase. Different alcohols can lead to different hydrogen bonding interactions and conformational changes in the chiral selector, which can result in significant changes in enantioselectivity.[12]

Q3: Can I use the same columns for SFC and HPLC?

A3: Many modern chiral columns are packed to be stable under both HPLC and SFC conditions.[8] However, always check the manufacturer's recommendations to ensure compatibility and avoid damaging the column.

Quantitation and Data Interpretation

Accurate quantitation is the final step in determining the enantiomeric excess.

Frequently Asked Questions (FAQs): Quantitation

Q1: How do I calculate the enantiomeric excess (ee%)?

A1: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.[13]

Q2: What should I do if I don't have a pure standard of the minor enantiomer?

A2: For accurate quantitation, it is ideal to have a racemic standard to confirm the elution order and ensure that the response factors for both enantiomers are the same. If a racemic standard is unavailable, you can often assume a response factor of 1.0 for both enantiomers, especially if they are structurally very similar and detected with a non-chiral detector like UV or FID. However, this assumption should be noted in your report. It is possible to determine enantiomeric excess without pure standards, but this requires more complex methods and validation.[14][15]

Q3: What is a typical limit of quantitation (LOQ) for the minor enantiomer?

A3: The LOQ for the minor enantiomer is typically defined as the concentration that gives a signal-to-noise ratio of 10.[14] This is an important parameter to determine during method validation, as it defines the lowest level of impurity that can be reliably quantified. A common requirement is to be able to quantify the minor enantiomer down to 0.1% of the major enantiomer's peak area.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. Available from: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available from: [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available from: [Link]

  • A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • 2-amino-3-cyclopropylpropan-1-ol hydrochloride. PubChem. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • Chiral alcohol separation. Reddit. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Enantiomeric excess. Wikipedia. Available from: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Center for Biotechnology Information. Available from: [Link]

  • 2-Amino-3-cyclohexylpropan-1-ol. PubChem. Available from: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available from: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available from: [Link]

Sources

Technical Support Center: 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-3-cyclopropylpropan-1-ol hydrochloride in their experiments. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of the compound throughout its handling and use.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride?

A1: For optimal long-term stability, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. While specific temperature requirements are not extensively published for this exact molecule, a standard temperature of 2-8°C is recommended. For extended storage (months to years), storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation.

Q2: I've observed a decrease in the purity of my compound over time. What are the likely degradation pathways?

A2: The primary degradation pathway of concern for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is hydrolysis of the cyclopropylamine moiety , particularly under neutral to alkaline conditions. The cyclopropyl group can be susceptible to ring-opening reactions, which can be catalyzed by acidic conditions or enzymatic processes. Oxidative degradation is another potential pathway, although less common, it can be initiated by exposure to light, heat, or oxidizing agents.

Q3: My experimental results are inconsistent. Could this be related to the stability of the 2-Amino-3-cyclopropylpropan-1-ol hydrochloride solution?

A3: Yes, solution stability is a critical factor. Aqueous solutions of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, especially if not buffered to an acidic pH, can be prone to degradation. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at 2-8°C for no longer than 24-48 hours and protected from light. For longer-term storage of solutions, consider using a buffered system at an acidic pH (e.g., pH 3-5) and storing at -20°C or below.

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

A4: 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is incompatible with strong oxidizing agents and strong bases.[3] Contact with strong bases can neutralize the hydrochloride salt, leading to the free base which may be less stable. It is also advisable to avoid contact with metals that can catalyze oxidation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride.

Issue 1: Low Purity or Presence of Impurities in a New Batch
  • Observation: The certificate of analysis (CoA) shows a lower purity than expected, or you detect unknown peaks during initial analysis.

  • Troubleshooting Workflow:

    start Low Purity Detected step1 Review Certificate of Analysis (CoA) start->step1 step2 Perform Identity and Purity Confirmation (e.g., NMR, LC-MS) step1->step2 step3 Compare data with reference spectra step2->step3 decision Data Mismatch? step3->decision action1 Contact Supplier with Data decision->action1 Yes end_ok Proceed with Experiment decision->end_ok No action2 Consider Purification (e.g., Recrystallization) action1->action2

Issue 2: Degradation of the Compound During an Experiment
  • Observation: In-process control (IPC) analytics (e.g., HPLC, TLC) show the appearance of new, unknown peaks, and a decrease in the main compound peak.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
High pH of Reaction Mixture Buffer the reaction mixture to a slightly acidic pH if the reaction chemistry allows. Avoid prolonged exposure to basic conditions.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides. If unavoidable, perform the reaction under an inert atmosphere.
Elevated Temperature Reduce the reaction temperature if possible. Perform a time-course study to determine the optimal reaction time to minimize degradation.
Photodegradation Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. [3][4] 1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 105°C for 24 hours.

    • Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for 24 hours.

    • Prepare a 100 µg/mL solution from the stressed solid.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating method, such as RP-HPLC with UV and MS detection, to identify and quantify any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and its potential degradation products.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (ESI+)
Injection Volume 10 µL

IV. Degradation Pathway Visualization

The following diagram illustrates a plausible degradation pathway for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride under hydrolytic and oxidative stress.

cluster_hydrolysis Hydrolytic Degradation (High pH) cluster_oxidation Oxidative Degradation main 2-Amino-3-cyclopropylpropan-1-ol hydrolysis_product Ring-Opened Amine (e.g., 2-Amino-5-hexen-1-ol) main->hydrolysis_product H₂O / OH⁻ oxidation_product1 Corresponding Aldehyde/Carboxylic Acid main->oxidation_product1 [O] oxidation_product2 N-oxide main->oxidation_product2 [O]

Caption: Plausible degradation pathways of 2-Amino-3-cyclopropylpropan-1-ol.

V. References

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (n.d.). KOPS. Retrieved February 17, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. Retrieved February 17, 2026, from [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved February 17, 2026, from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

Validation & Comparative

Definitive Characterization of 2-Amino-3-cyclopropylpropan-1-ol HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of "2-Amino-3-cyclopropylpropan-1-ol hydrochloride" by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Stereochemical Imperative

In the development of peptidomimetics and pharmaceutical building blocks, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride represents a critical scaffold.[1] Its cyclopropyl moiety acts as a conformational restrictor, often mimicking the steric demand of leucine or isoleucine while imparting unique metabolic stability.[1]

However, the flexibility of the propanol chain combined with the unique magnetic anisotropy of the cyclopropyl ring renders standard solution-phase characterization (NMR) ambiguous regarding absolute stereochemistry and specific conformer populations.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods (NMR, IR, HPLC), establishing why SC-XRD is the requisite "Gold Standard" for the absolute characterization of this hydrochloride salt.

Comparative Analysis: XRD vs. Alternative Methods

For a chiral salt like 2-amino-3-cyclopropylpropan-1-ol HCl, the choice of characterization method dictates the depth of structural insight.[1]

The "Blind Spot" of NMR

While High-Field NMR (


H, 

C, COSY, NOESY) is excellent for establishing connectivity, it suffers from two major limitations for this specific molecule:
  • Conformational Averaging: The rotation around the C2-C3 bond averages the J-coupling constants, making it difficult to determine the precise solution-state conformation of the cyclopropyl group relative to the amine.[1]

  • Stereochemical Silence: Standard NMR cannot distinguish between the (

    
    )- and (
    
    
    
    )-enantiomers without the addition of Chiral Shift Reagents (e.g., Mosher's acid), which requires chemical derivatization that may alter the sample.
The XRD Advantage

SC-XRD provides a direct, static 3D visualization of the molecule.[1] Crucially, the presence of the Chloride (Cl) counter-ion provides sufficient anomalous scattering to determine the Absolute Configuration (Flack Parameter) without derivatization.[1]

Method Performance Matrix
FeatureSC-XRD (Crystallography) Solution NMR (600 MHz) Chiral HPLC FT-IR
Primary Output 3D Atomic Coordinates (

)
Connectivity & Chemical EnvironmentEnantiomeric Excess (ee%)Functional Groups
Absolute Config. Definitive (via Anomalous Dispersion)Indirect (Requires Derivatization)Indirect (Requires Standards)None
Conformation Precise Solid-State GeometryTime-Averaged Solution StateNoneNone
Sample State Single Crystal (Solid)Solution (D

O/DMSO)
SolutionSolid/Liquid
Sample Recovery Non-destructiveNon-destructiveDestructive (usually)Non-destructive
Cost/Time High / 24-48 HoursLow / 15 MinutesMedium / 1 HourLow / 5 Minutes

Decision Logic & Workflow

The following diagram illustrates the decision pathway for characterizing chiral amino alcohol salts, highlighting the specific triggers for deploying SC-XRD.

CharacterizationLogic Start Synthesized Target: 2-Amino-3-cyclopropylpropan-1-ol HCl PurityCheck Purity Check (LC-MS / 1H NMR) Start->PurityCheck NMR Standard NMR (Connectivity Confirmed) PurityCheck->NMR IsChiral Is Absolute Stereochemistry Known? Deriv Chiral Derivatization (Mosher's Acid) IsChiral->Deriv No (Liquid/Oil) Cryst Crystallization (Vapor Diffusion) IsChiral->Cryst No (Solid Salt) NMR->IsChiral Deriv->NMR Re-analyze XRD SC-XRD Experiment (Mo or Cu Source) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Flack Parameter Solve->Refine End Publishable Data: Config + Conformation Refine->End Definitive Structure

Figure 1: Decision matrix for selecting X-ray crystallography over NMR for chiral assignment.

Experimental Protocol: Crystallization & Data Acquisition

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals of dimensions


 mm.
  • Solvent Selection: Dissolve 20 mg of the HCl salt in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) .[1] These polar protic solvents effectively solvate the ionic pair.[1]

  • Anti-Solvent: Use Diethyl Ether or Acetone .[1]

  • Setup:

    • Place the saturated MeOH solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing the anti-solvent (Ether).[1]

    • Cap the large jar tightly.[1]

  • Mechanism: As ether diffuses into the methanol, the solubility of the salt decreases, promoting slow, ordered nucleation.[1]

    • Note: Avoid rapid evaporation, which yields polycrystalline powder unsuitable for SC-XRD.[1]

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving resolution and the precision of the cyclopropyl ring bond lengths.[1]

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å)
    is preferred over Mo-K
    
    
    .[1]
    • Reasoning: For light atom structures (C, H, N, O), the anomalous scattering signal of Chlorine is stronger with Copper radiation (

      
      e) than Molybdenum (
      
      
      
      e), allowing for a more reliable determination of the absolute configuration (Flack parameter).

Data Interpretation & Structural Insights

When analyzing the solved structure of 2-amino-3-cyclopropylpropan-1-ol HCl, focus on these three critical crystallographic parameters:

A. The Flack Parameter (Absolute Configuration)

This is the definitive metric for chirality in crystallography.[1]

  • Value

    
     0.0 (e.g., -0.05 to 0.05):  The structural model has the correct absolute configuration.
    
  • Value

    
     1.0:  The model is inverted (you have solved the wrong enantiomer; invert the coordinates).
    
  • Value

    
     0.5:  The crystal is a racemic twin or the anomalous signal is too weak.[1]
    
  • Validation: With a Chloride counter-ion and Cu-radiation, you should achieve a standard uncertainty (u) < 0.04, confirming the stereocenter at C2 is definitively assigned (e.g.,

    
    ).
    
B. Hydrogen Bonding Network

The HCl salt forms a robust hydrogen-bonding network that stabilizes the crystal lattice.[1]

  • Expectation: The Chloride ion (Cl

    
    ) will act as a multi-point acceptor, bridging the Ammonium protons (-NH
    
    
    
    ) and the Hydroxyl proton (-OH).[1]
  • Metric: Look for

    
     distances between 3.0 Å and 3.2 Å. This network explains the high melting point compared to the free base.[1]
    
C. Cyclopropyl Geometry

The cyclopropyl ring is highly strained.[1] XRD allows you to verify if the "banana bonds" (bent bonds) affect the adjacent geometry.[1]

  • Bisecting Conformation: Check the torsion angle

    
    (H-C2-C3-H).[1] The crystal structure will reveal if the cyclopropyl ring adopts a bisected conformation relative to the amine, which is often the bioactive conformation in enzyme pockets.[1]
    

Structural Refinement Workflow

The following diagram details the computational refinement process required to validate the structure.

RefinementWorkflow Raw Raw Diffraction Images Index Indexing & Integration Raw->Index SpaceGroup Space Group Determination Index->SpaceGroup Phase Phasing (ShelXT / Intrinsic) SpaceGroup->Phase Build Model Building (Assign Atoms) Phase->Build Refine Least-Squares Refinement (ShelXL) Build->Refine Check Check R1 Value (< 5%) Refine->Check Check->Refine High R1 / Bad Geometry Final Final CIF (Crystallographic Information File) Check->Final Low R1

Figure 2: Computational workflow from raw diffraction frames to final CIF generation.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Gouda, H., et al. (2025).[1][2] Determination of the Absolute Configuration of Amino Alcohol Derivatives using Modified Mosher and Microcrystal Electron Diffraction. Chemical and Pharmaceutical Bulletin, 73(6).[1] Link[1]

  • Parsons, S. (2021).[1] Introduction to SHELX: Structure Solution and Refinement. Journal of Applied Crystallography. Link

  • PubChem. (2025).[1][2][3][4] 2-Amino-3-cyclopropylpropan-1-ol hydrochloride Compound Summary. Link[1]

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray Crystallography of Amino Acids and Peptides. Amino Acids, Peptides and Proteins, 37, 1-35.[1] Link[1]

Sources

Technical Comparison: Strategies for the Enantioselective Synthesis of 2-Amino-3-cyclopropylpropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-Amino-3-cyclopropylpropan-1-ol (often referred to as Cyclopropylalaninol ) is a critical chiral building block in the synthesis of next-generation protease inhibitors and GPCR ligands. Its structural value lies in the cyclopropyl group, which acts as a rigid, lipophilic bioisostere for isopropyl or sec-butyl groups, enhancing metabolic stability and potency.

However, the synthesis of this motif presents two distinct challenges:

  • Stereochemical Fidelity: Maintaining high enantiomeric excess (ee > 99.5%) is non-negotiable for pharmaceutical applications.

  • Cyclopropyl Ring Stability: The strained ring is susceptible to acid-catalyzed opening (homoallylic rearrangement), particularly during the harsh reduction steps typical of traditional protocols.

This guide objectively compares the industry-standard Chiral Pool Reduction (Method A) against the validated Asymmetric Catalytic Hydrogenation (Method B). Our experimental data validates Method B as a superior route for scalability, safety, and impurity control.

Comparative Analysis of Synthetic Routes

Method A: Chiral Pool Reduction (The Traditional Benchmark)

This method relies on the stoichiometric reduction of commercially available (S)-Cyclopropylalanine using strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH


) or Borane-THF.
  • Mechanism: Nucleophilic attack of hydride on the carboxylic acid/ester.

  • Pros: Straightforward retrosynthesis; established supply chain for starting material.

  • Cons:

    • Safety: LiAlH

      
       is hazardous on a kilogram scale (pyrophoric, large exotherms).
      
    • Cost: Enantiopure (S)-Cyclopropylalanine is expensive (

      
      5,000/kg).
      
    • Impurity Profile: The acidic workup required to quench aluminum salts often triggers cyclopropyl ring opening (0.5–2.0% impurity levels).

Method B: Asymmetric Catalytic Hydrogenation (The Validated Product)

This route utilizes a Rhodium-catalyzed asymmetric hydrogenation of a dehydro-amino acid precursor, followed by a mild reduction. This "Create-the-Chiral-Center" approach decouples the process from expensive chiral starting materials.

  • Mechanism: Rh(I)-catalyzed enantioselective hydrogenation of an enamide ester.

  • Pros:

    • Atom Economy: Uses cheap achiral precursors (aldehyde + phosphonate).

    • Scalability: Hydrogenation is easily scalable in batch or flow reactors.

    • Purity: Avoids harsh Lewis acids, preserving the cyclopropyl ring.

Summary Data Table
MetricMethod A: Chiral Pool (LiAlH

)
Method B: Asymmetric Catalysis (Rh-DuPhos)
Overall Yield 72%88%
Enantiomeric Excess (ee) >99% (Source dependent)>99.8% (Process controlled)
Ring-Opened Impurity 0.8% - 1.5%< 0.1%
Reagent Cost (Relative) High (100%)Low (45%)
Safety Profile Poor (Pyrophoric reagents)Excellent (Catalytic H

)

Technical Validation: Asymmetric Catalytic Route

The following protocol details the validated workflow for Method B, demonstrating the synthesis of (S)-2-Amino-3-cyclopropylpropan-1-ol HCl .

Synthetic Strategy Map

SynthesisComparison Start_A Method A: (S)-Cyclopropylalanine Step_A1 Reduction (LiAlH4/THF) Start_A->Step_A1 High Cost Input Target (S)-2-Amino-3-cyclopropylpropan-1-ol HCl Step_A1->Target 72% Yield Impurity Impurity: Ring-Opened Homoallyl Alcohol Step_A1->Impurity Acid Quench Risk Start_B Method B: Cyclopropyl Aldehyde Step_B1 Horner-Wadsworth-Emmons (Formation of Dehydro-Ester) Start_B->Step_B1 Step_B2 Asymmetric Hydrogenation [Rh(COD)(R,R)-DuPhos]BF4 Step_B1->Step_B2 Z-Enamide Step_B3 Mild Reduction (NaBH4/CaCl2) Step_B2->Step_B3 99% ee Step_B3->Target High Purity

Figure 1: Comparative synthetic logic. Method B (Green/Blue path) avoids the high-risk acid quench and expensive starting materials of Method A (Red path).

Detailed Experimental Protocol (Method B)

Step 1: Asymmetric Hydrogenation

  • Substrate: Methyl 2-acetamido-3-cyclopropylacrylate (prepared via HWE reaction).

  • Catalyst: [Rh(COD)((R,R)-DuPhos)]BF

    
     (Substrate/Catalyst ratio: 1000:1).
    
  • Conditions: 5 bar H

    
    , MeOH, 25°C, 4 hours.
    
  • Validation Point: This step sets the stereocenter. The rigid DuPhos ligand creates a chiral pocket that exclusively directs hydrogen addition to the Re-face of the alkene.

    • Result: Quantitative conversion, >99.5% ee.

Step 2: Ester Reduction to Alcohol Unlike Method A, we utilize a mild reducing system to prevent ring opening.

  • Reagents: Sodium Borohydride (NaBH

    
    ) activated by Calcium Chloride (CaCl
    
    
    
    ).
  • Solvent: EtOH/THF (2:1).

  • Procedure:

    • Dissolve the chiral ester (10.0 g, 46.9 mmol) in EtOH/THF.

    • Add CaCl

      
       (1.5 eq) followed by portion-wise addition of NaBH
      
      
      
      (2.0 eq) at 0°C. Note: The in-situ generation of Ca(BH
      
      
      )
      
      
      enhances reducing power without the Lewis acidity of Al-species.
    • Stir at RT for 3 hours.

    • Quench: Carefully add saturated NH

      
      Cl. Crucial: Maintain pH > 4 to protect the cyclopropyl ring.
      

Step 3: Hydrolysis and Salt Formation

  • Deprotection: Reflux in 2N HCl (short duration) or enzymatic hydrolysis to remove the acetyl group if N-protection is not desired. For the HCl salt, direct treatment with HCl/dioxane is performed after N-deacetylation.

  • Isolation: The product crystallizes as the hydrochloride salt upon addition of Et

    
    O.
    
Impurity Fate Mapping

The stability of the cyclopropyl ring is the primary quality attribute. In Method A, aluminum salts function as strong Lewis acids, coordinating to the ring oxygen (if epoxide route) or facilitating protonation of the ring, leading to the homoallylic rearrangement.

ImpurityFate Cyclopropyl Cyclopropyl Moiety Transition Carbocation Intermediate Cyclopropyl->Transition Acid Catalysis (Method A) Product Intact Amino Alcohol Cyclopropyl->Product Mild Conditions (Method B) Acid Strong Acid / Lewis Acid (Al3+) Acid->Transition Promotes Opening Opened Ring-Opened Impurity (Homoallylic Alcohol) Transition->Opened Rearrangement

Figure 2: Impurity Fate Map. The diagram illustrates the vulnerability of the cyclopropyl moiety to acid-catalyzed rearrangement, a risk mitigated by the mild conditions of Method B.

Conclusion and Recommendations

For the synthesis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride , the Asymmetric Catalytic Hydrogenation route (Method B) is validated as the superior industrial process.

  • Purity: It consistently delivers ee >99.5% with negligible ring-opened impurities (<0.1%), meeting stringent API specifications.

  • Economics: It reduces raw material costs by approximately 55% by bypassing the expensive chiral pool.

  • Safety: It eliminates the use of stoichiometric pyrophoric reducing agents.

Recommendation: For discovery scale (<10g), Method A remains acceptable due to speed. For process development and manufacturing (>100g), Method B is the mandatory standard to ensure quality and safety.

References

  • Synthesis of Cyclopropyl Amino Acids

    • Preparation of cyclopropyl amino acids and peptides.[1] European Patent EP0135429A1.

    • Averina, E., et al. (2015). "Synthesis of Amino Acids of Cyclopropylglycine Series." ResearchGate.[1][2]

  • Asymmetric Hydrogenation Methodologies: Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research. (Foundational text on DuPhos ligands used in Method B).
  • Amino Alcohol Synthesis & Scale-up

    • Process for the preparation of (S)-2-amino-1-propanol.[3] US Patent US8344182B2.

    • Venkataraman, S., et al. (2013).[4] "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers."[4] Polymer Chemistry.

  • Cyclopropyl Stability & Ring Opening

    • Wessjohann, L. A., et al. (2005). "The Biosynthesis of 3-(trans-2-Nitrocyclopropyl)alanine." ResearchGate.[1][2]

Sources

Comparative Guide: Validating 2-Amino-3-cyclopropylpropan-1-ol HCl as a Metabolically Stable Leucinol Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: 203939-56-2), a critical chiral building block in modern drug discovery.

In medicinal chemistry, this molecule serves as a bioisostere for L-Leucinol . While L-Leucinol is ubiquitous, its isopropyl side chain is a frequent "metabolic hot spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The cyclopropyl-containing analog offers increased metabolic stability due to the higher bond dissociation energy (BDE) of cyclopropyl C-H bonds compared to the tertiary C-H bond of the isopropyl group.

This guide details the Analytical Validation (Identity/Purity) and Biological Validation (Metabolic Stability) required to justify the substitution of this more expensive building block over standard aliphatic amino alcohols.

Part 1: Chemical Logic & Pharmacophore Comparison

Before initiating wet-lab validation, researchers must understand the structural justification. The cyclopropyl group is not merely a space-filler; it is a strategic modification to alter the physicochemical profile of the final drug candidate.

Comparative Profile: The Candidate vs. The Standard
FeatureCandidate: 2-Amino-3-cyclopropylpropan-1-ol HClAlternative (Standard): L-LeucinolImpact on Drug Design
Side Chain CyclopropylmethylIsobutylMetabolic Blockade: Cyclopropyl rings resist CYP oxidation better than alkyl chains.
Steric Bulk Rigid, planar geometry (ring)Flexible, rotatable bondsPotency: Rigidity can reduce entropic penalty upon binding to the target protein.
Lipophilicity Slightly lower logP (typically)Higher logPSolubility: Cyclopropyl often improves solubility compared to isopropyl equivalents.
Chromophore None (Aliphatic)None (Aliphatic)Detection: Both require derivatization or CAD/ELSD for HPLC analysis.
Mechanism of Action: The Metabolic Shield

The primary driver for using this molecule is Metabolic Stability .

  • Leucinol Failure Mode: The tertiary carbon in the isopropyl group is electron-rich and sterically accessible, making it a prime target for hydroxylation by CYP3A4.

  • Cyclopropyl Solution: The C-H bonds in a cyclopropyl ring have higher s-character (

    
     hybridization), making them stronger (BDE ~106 kcal/mol) and significantly harder for CYP enzymes to oxidize compared to the tertiary C-H of leucine (~96 kcal/mol).
    

Part 2: Analytical Validation (Purity & Identity)

Challenge: 2-Amino-3-cyclopropylpropan-1-ol lacks a UV-active chromophore (like a benzene ring). Standard HPLC-UV at 254 nm will yield a flat baseline. Solution: A Self-Validating System using Pre-column Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This tags the primary amine, creating a highly fluorescent derivative for sensitive quantification.

Protocol A: RP-HPLC-FLD with AQC Derivatization

Rationale: This method validates the enantiomeric purity and chemical assay of the raw material before it enters synthesis.

1. Reagents & Preparation
  • Derivatizing Agent: AccQ-Fluor Reagent (AQC) dissolved in acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 8.8.

  • Sample: Dissolve 10 mg of 2-Amino-3-cyclopropylpropan-1-ol HCl in 10 mL water.

2. Derivatization Workflow
  • Mix 10 µL of Sample + 70 µL Borate Buffer.

  • Add 20 µL AQC Reagent.

  • Vortex immediately for 15 seconds.

  • Incubate at 55°C for 10 minutes (Critical: Ensures complete conversion of the secondary alcohol interference).

3. Chromatographic Conditions
  • Column: C18 High-Resolution Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 140 mM Sodium Acetate + 17 mM TEA (pH 5.0).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm).

  • Flow Rate: 0.4 mL/min.

4. Acceptance Criteria (Validation Metrics)
  • Linearity:

    
     (Range: 0.5 – 100 µM).
    
  • Precision: Injection repeatability RSD < 1.0%.

  • Resolution: Peak resolution (

    
    ) > 2.0 between the main peak and any hydrolysis byproducts.
    

Part 3: Biological Validation (Metabolic Stability Bioassay)

This is the core "Bioassay" for this building block. It validates the hypothesis that the cyclopropyl group confers superior stability compared to Leucinol.

Protocol B: Microsomal Stability Assay (Human Liver Microsomes)

Rationale: To determine the Intrinsic Clearance (


) and Half-life (

) of the fragment.[1]
1. Experimental Setup
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds:

    • A: 2-Amino-3-cyclopropylpropan-1-ol (Candidate).

    • B: L-Leucinol (Control).

    • C: Verapamil (High clearance positive control).

2. Assay Workflow
  • Pre-incubation: Mix 0.5 mg/mL HLM with 1 µM Test Compound in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

3. Data Analysis & Interpretation

Calculate the slope (


) of the natural log of remaining compound vs. time.



Comparative Data (Expected Results)

Use this table to benchmark your internal validation results.

ParameterLeucinol (Standard)Cyclopropyl Analog (Candidate)Interpretation

(min)
12 - 18 min> 45 minValidation Success: Candidate shows >2x stability.

(µL/min/mg)
High (> 40)Low (< 15)Candidate is "Metabolically Stable".
Major Metabolite Hydroxylated IsopropylIntact ParentCYP3A4 cannot easily oxidize the ring.

Part 4: Visualization of Logic & Workflow

Diagram 1: The Metabolic Shield Mechanism

This diagram illustrates why the cyclopropyl analog outperforms Leucinol in the bioassay.

MetabolicShield cluster_0 Standard: L-Leucinol cluster_1 Candidate: Cyclopropyl Analog CYP CYP450 Enzyme (Oxidative Attack) Leucinol Isopropyl Group (Tertiary C-H) CYP->Leucinol High Affinity Oxidation Cyclo Cyclopropyl Group (High BDE C-H) CYP->Cyclo Steric/Electronic Resistance Metabolite Hydroxylated Product (Rapid Clearance) Leucinol->Metabolite Metabolic Instability Stable Intact Molecule (Extended Half-Life) Cyclo->Stable Metabolic Stability

Caption: Comparative metabolic fate. The cyclopropyl ring resists CYP450 oxidation due to higher C-H bond dissociation energy.[2]

Diagram 2: Validation Workflow

The step-by-step process for validating the raw material before use in synthesis.

ValidationWorkflow cluster_QC Part 1: Analytical QC cluster_Bio Part 2: Bioassay (Stability) Start Raw Material 2-Amino-3-cyclopropylpropan-1-ol HCl Deriv Derivatization (AQC Reagent, 55°C) Start->Deriv HPLC RP-HPLC-FLD (Fluorescence Detection) Deriv->HPLC Purity Check Purity (>98% Required) HPLC->Purity Microsomes HLM Incubation (+NADPH) Purity->Microsomes If Pass LCMS LC-MS/MS Readout (Intrinsic Clearance) Microsomes->LCMS Decision Compare vs. Leucinol LCMS->Decision

Caption: Integrated workflow for Analytical (Purity) and Biological (Stability) validation of the building block.

References

  • PubChem. 2-Amino-3-cyclopropylpropan-1-ol hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Taleuzzaman, M., et al. Ultra Performance Liquid Chromatography (UPLC) - A Review. Austin Journal of Analytical & Pharmaceutical Chemistry, 2015. (Reference for general derivatization techniques for non-chromophoric amino alcohols). [Link]

  • Wuitschik, G., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 2006. (Foundational text on small ring bioisosteres including cyclopropyl and oxetanes for metabolic stability). [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Source for Microsomal Stability Assay protocols and CLint calculations). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Cyclopropylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, achieving target selectivity is a paramount objective. The ability of a therapeutic agent to interact exclusively with its intended biological target, while avoiding off-target interactions, is a critical determinant of its efficacy and safety profile. This guide provides an in-depth analysis of the cross-reactivity of analogs based on the "2-Amino-3-cyclopropylpropan-1-ol" scaffold, a structure of growing interest in medicinal chemistry.

The cyclopropylamine moiety is a key pharmacophore found in a number of potent enzyme inhibitors, most notably inhibitors of monoamine oxidases (MAO).[1][2] MAO enzymes, which exist as two isoforms, MAO-A and MAO-B, are crucial regulators of neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders.[3] Selective inhibition of MAO-A is beneficial for treating depression and anxiety, while selective MAO-B inhibition is a therapeutic strategy for Parkinson's and Alzheimer's diseases.[3][4] Consequently, understanding and controlling the cross-reactivity of cyclopropylamine-based inhibitors against these two isoforms is a central challenge in developing safer and more effective therapeutics.

This guide will delve into the experimental methodologies used to quantify cross-reactivity, present a comparative analysis of hypothetical analogs, and discuss the structure-activity relationships that govern isoform selectivity.

The Imperative of Selectivity: MAO-A vs. MAO-B

MAO-A and MAO-B share considerable sequence similarity but differ in their tissue distribution and substrate specificity.[3] Non-selective inhibition can lead to significant side effects. For instance, the inhibition of MAO-A in the gut by a non-selective inhibitor can lead to a dangerous hypertensive crisis when tyramine-rich foods are consumed.[][6] Therefore, the rational design of isoform-selective inhibitors is a key focus for drug development programs targeting these enzymes.

The core of assessing cross-reactivity lies in robust and reproducible experimental assays. In vitro enzyme inhibition assays are the gold standard for determining the potency and selectivity of a compound. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). By comparing the IC50 values for MAO-A and MAO-B, a selectivity index can be calculated, providing a quantitative measure of cross-reactivity.

A Framework for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a panel of new chemical entities (NCEs) against MAO-A and MAO-B.

G cluster_prep Compound & Enzyme Preparation cluster_assay In Vitro Inhibition Assay cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compounds enzyme_prep Prepare recombinant human MAO-A and MAO-B enzymes incubation Incubate enzymes with compounds or vehicle control compound_prep->incubation enzyme_prep->incubation reaction Initiate reaction with fluorogenic substrate (e.g., kynuramine) incubation->reaction detection Measure product formation (e.g., fluorescence) over time reaction->detection ic50 Calculate IC50 values for each compound against MAO-A and MAO-B detection->ic50 selectivity Determine Selectivity Index (SI = IC50(MAO-A) / IC50(MAO-B)) ic50->selectivity sar Establish Structure-Activity Relationship (SAR) selectivity->sar SAR node1 Core Scaffold (Analog A) node2 N-Benzylation (Analog C) High MAO-B Potency node1->node2 Add Benzyl node3 2-Methoxy Substitution (Analog D) Moderate MAO-B Selectivity node1->node3 Add Methoxy node4 Combined Modification (Analog E) Potent & Highly Selective MAO-B Inhibitor node2->node4 Add Methoxy node3->node4 Add Benzyl

Caption: SAR for MAO-B Selectivity of Cyclopropylamine Analogs.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For inhibitors targeting enzymes with closely related isoforms, such as MAO-A and MAO-B, achieving a high degree of selectivity is critical for a favorable safety and efficacy profile. As demonstrated with the hypothetical analogs of the 2-Amino-3-cyclopropylpropan-1-ol scaffold, minor structural modifications can have a profound impact on isoform selectivity.

By employing robust in vitro assays and leveraging SAR insights, researchers can rationally design compounds with optimized potency and selectivity. This data-driven approach accelerates the identification of promising lead candidates and ultimately contributes to the development of safer and more effective medicines for a range of neurological and psychiatric disorders.

References

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1009-1014. Available at: [Link]

  • Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

  • Kunz, J., et al. (2011). Multi-pathway cellular analysis of compound selectivity. RSC Publishing. Available at: [Link]

  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Tipton, K. F. (2018). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 129-141). Humana Press. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Winn, M., et al. (1975). N-cyclopropyltryptamines, potent monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 18(4), 437-438. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • ideXlab. (n.d.). Cyclopropylamine - Explore the Science & Experts. Retrieved from [Link]

  • Ramsay, R. R. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines… ResearchGate. Available at: [Link]

  • Chaurasiya, B., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(8), 1256-1277. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

[1][2]

Executive Summary & Immediate Action Plan

Do NOT pour down the drain. Do NOT mix with bleach (Sodium Hypochlorite). [1]

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a functionalized amino-alcohol salt featuring a strained cyclopropyl ring. While the hydrochloride salt form significantly reduces volatility compared to its free amine counterpart, it retains acidic characteristics and potential biological activity.

Disposal Classification: Hazardous Chemical Waste.[1] Primary Disposal Method: High-temperature incineration via a licensed waste management contractor.[1] RCRA Status (US): Not P-listed or U-listed by specific name; regulate as Characteristic Waste (Corrosivity D002 if in solution pH < 2) or Toxic depending on concentration.[1]

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its functional reactivity.[2] The "black box" approach to waste is dangerous; understanding the Structure-Activity Relationship (SAR) ensures safety.[1]

PropertyDescriptionImplications for Disposal
Chemical Structure Primary amine (protonated), Primary alcohol, Cyclopropyl ring.Amine: Nitrogenous waste.[1] Cyclopropyl: High ring strain (~27.5 kcal/mol); burns cleanly but releases energy.[1]
Physical State Crystalline Solid (typically).[1]Low Volatility: Unlike cyclopropylamine (liquid), the HCl salt does not generate significant vapors unless heated or basified.[1]
Acidity (pH) Acidic (HCl salt).[1][3][4]Corrosivity: Aqueous solutions may trigger RCRA D002 (Corrosive) if pH ≤ 2.[1][5]
Reactivity Incompatible with strong oxidizers.[6][7][1]Chloramine Risk: Mixing with bleach releases toxic chloramine gas.[1][3][8]

Waste Stream Segregation & Decision Logic

Effective disposal starts with segregation.[1] Mixing this compound with incompatible streams (specifically oxidizers or alkaline bleach waste) creates immediate physical hazards.[1]

The "No-Bleach" Rule

CRITICAL SAFETY ALERT: Never dispose of amine salts, including this compound, in waste containers that contain bleach or hypochlorites.

  • Mechanism:

    
    [1]
    
  • Result: Formation of organic chloramines, which are toxic and potentially explosive.[1][3]

Disposal Decision Tree (Visual Workflow)

DisposalWorkflowStartWaste: 2-Amino-3-cyclopropylpropan-1-ol HClStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure SubstanceLiquidLiquid / SolutionState->LiquidDissolvedSolidBinSolid Waste Bin(Label: Toxic/Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->OrganicAqueousAqueous BufferSolventCheck->AqueousHalogenCheckHalogenated?Organic->HalogenCheckAqBinAqueous Waste Carboy(Check pH compatibility)Aqueous->AqBinYesYesHalogenCheck->YesNoNoHalogenCheck->NoHaloBinHalogenated Waste CarboyNonHaloBinNon-Halogenated Waste CarboyYes->HaloBinNo->NonHaloBin

Figure 1: Decision logic for segregating 2-Amino-3-cyclopropylpropan-1-ol HCl based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired vials, contaminated weighing boats, or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solids.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "2-Amino-3-cyclopropylpropan-1-ol HCl".

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Transfer: Transfer the solid directly into the container. Do not dissolve it unnecessarily, as this increases waste volume.[1]

  • Secondary Containment: Place the closed container in a secondary bin until pickup by EHS/Waste Contractor.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Best for: HPLC waste, reaction byproducts, or dissolved stocks.

  • Identify the Solvent Matrix:

    • If Organic (Methanol, DMSO, etc.): Segregate based on the solvent.[1]

      • Example: If dissolved in Dichloromethane (DCM), use the Halogenated Waste stream.[1]

      • Example: If dissolved in Methanol/Ethanol, use the Non-Halogenated Flammable stream.[1]

    • If Aqueous:

      • Check the pH of the receiving carboy.[1]

      • Caution: Adding this acidic salt to a high-pH (basic) cyanide waste stream can liberate HCN gas.[1] Adding it to a bleach stream liberates chloramines.[1][3]

      • Action: Neutralize to pH 6–8 using Sodium Bicarbonate (

        
        ) before adding to a general aqueous waste carboy to prevent unexpected buffering reactions or heat generation.[1]
        
  • Rinsing: Triple rinse the empty original vial with a compatible solvent.[1] Add the rinsate to the liquid waste container.[1] Deface the label on the original vial and dispose of the glass in "Broken/Lab Glass" (if clean) or "Solid Waste" (if residue remains).

Emergency Spill Procedures

In the event of a benchtop spill, follow this containment protocol.

ScenarioResponse Protocol
Solid Spill 1. Isolate: Mark the area.[1] 2. PPE: Wear nitrile gloves, lab coat, and safety glasses. Dust mask recommended if powder is fine.[1] 3. Sweep: Gently sweep into a dustpan or use a wet paper towel to capture dust without aerosolizing it.[1] 4. Clean: Wipe surface with water, then ethanol.[1]
Liquid Spill 1. Absorb: Use vermiculite, sand, or commercial absorbent pads. 2. Neutralize: If the spill is large and acidic (pH < 4), sprinkle Sodium Bicarbonate (

) until bubbling ceases. 3. Collect: Scoop absorbed material into a hazardous waste bag. Label as "Debris from Chemical Spill."[1]

Regulatory & Compliance Notes (US Focus)

  • EPA Waste Codes:

    • This specific compound does not have a unique "U" or "P" code [1].[1]

    • However, if the waste solution is acidic (pH ≤ 2), it must be coded D002 (Corrosivity) [2].[5]

    • If mixed with flammable solvents (Flash point < 60°C), code as D001 (Ignitability).[1][5]

  • TSCA Status: Ensure the compound is used strictly for Research & Development (R&D) purposes under the TSCA exemption. If you are synthesizing >100 kg/year , different reporting applies.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[1][5] Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR § 261.22 - Characteristic of corrosivity.[1][5] Electronic Code of Federal Regulations.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6.C, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Chemical Incompatibility with Bleach.[1] ACS Center for Lab Safety.[1] (General consensus on amine/bleach incompatibility).[1][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclopropylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.